molecular formula C7H3Cl2F2NO2 B2601834 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid CAS No. 2228830-43-9

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Katalognummer: B2601834
CAS-Nummer: 2228830-43-9
Molekulargewicht: 242
InChI-Schlüssel: FOUXMTYAGUJNOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is a high-value chemical scaffold designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a 2,6-dichloropyridine core, a moiety recognized for its utility as a building block in synthesizing bioactive molecules . The 2,2-difluoroacetic acid group introduces distinct electronic and steric properties, which can significantly influence a molecule's acidity, metabolic stability, and binding affinity, much like the related difluoroacetic acid . This unique structure makes it a versatile intermediate for constructing novel compounds for pharmaceutical and agrochemical applications. Researchers can leverage this reagent to develop potential candidates for various diseases or as an intermediate in synthesizing complex molecules, such as the antibiotic enoxacin, which utilizes a 2,6-dichloropyridine precursor . The presence of halogen atoms and the carboxylic acid group offers multiple sites for further functionalization via cross-coupling reactions, amide bond formation, or other derivatization strategies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets prior to use.

Eigenschaften

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(2-5(9)12-4)7(10,11)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXMTYAGUJNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for acquiring and interpreting NMR spectra of this complex fluorinated heterocyclic compound.

Introduction: The Structural Significance of a Fluorinated Pyridine Derivative

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is a molecule of interest due to the convergence of several key structural motifs: a dichlorinated pyridine ring, a difluoroacetic acid moiety, and the direct linkage between these two fragments. The presence of fluorine atoms offers unique advantages in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel compounds. This guide will delve into the expected ¹H and ¹⁹F NMR spectral characteristics, supported by established principles of NMR theory and data from related structures.

Predicted Spectroscopic Data

While a dedicated experimental spectrum for this exact molecule is not publicly available, a detailed prediction of its ¹H and ¹⁹F NMR data can be formulated based on the analysis of its constituent parts and analogous compounds.

Table 1: Predicted ¹H and ¹⁹F NMR Data for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H10.0 - 13.0Broad Singlet-COOH
¹H~7.5 - 8.0Singlet or very narrow triplet-Pyridine H-3, H-5
¹⁹F-90 to -110Triplet~50-60 Hz (²JHF)CF₂

Causality Behind Predicted Spectral Features

The predicted chemical shifts and coupling constants are rooted in the electronic environment of each nucleus.

  • ¹H NMR Spectrum:

    • The carboxylic acid proton (COOH) is expected to appear as a broad singlet in the downfield region (10-13 ppm). Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

    • The two equivalent protons on the pyridine ring (H-3 and H-5) are anticipated to resonate as a singlet in the aromatic region, likely between 7.5 and 8.0 ppm. The electron-withdrawing effects of the two chlorine atoms and the difluoroacetic acid group will deshield these protons, shifting them downfield. The equivalence of these protons simplifies the signal to a singlet.

  • ¹⁹F NMR Spectrum:

    • The two fluorine atoms of the difluoromethyl group (CF₂) are chemically equivalent and are expected to produce a single resonance. The significant electronegativity of the adjacent carboxylic acid and the dichloropyridine ring will influence the chemical shift. Based on data for similar difluoroacetic acid derivatives, a chemical shift in the range of -90 to -110 ppm (relative to CFCl₃) is a reasonable prediction.

    • This fluorine signal is predicted to be a triplet due to coupling with the single adjacent proton of the difluoroacetic acid moiety (the alpha-proton is not present in the final molecule, this is an error in initial reasoning, it should be a singlet). Correction: The difluoroacetic acid moiety is directly attached to the pyridine ring, meaning there are no protons on the alpha-carbon. Therefore, the ¹⁹F signal should be a singlet . However, long-range coupling to the pyridine protons might be observable, which would result in a more complex multiplet, but a singlet is the most probable primary multiplicity.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the acidic compound without reacting with it is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and often results in sharper signals for the acidic proton.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the conventional standard (0 ppm). For ¹⁹F NMR, a common reference is trifluorotoluene (-63.72 ppm) or a sealed capillary containing CFCl₃ (0 ppm).[2][3]

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of at least 15 ppm to cover both the aromatic and carboxylic acid regions.

¹⁹F NMR Spectroscopy:

  • Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with broadband proton decoupling).

    • Number of Scans: 64-256 scans. Due to the lower gyromagnetic ratio of ¹⁹F compared to ¹H, more scans may be needed to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A wide spectral width of at least 200 ppm is recommended initially, given the large chemical shift range of ¹⁹F.[2]

    • Referencing: Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals to determine the relative ratios of the protons. The expected ratio for the pyridine protons to the carboxylic acid proton is 2:1.

  • Peak Picking: Identify the chemical shifts of all signals.

  • Coupling Constant Analysis: Measure the coupling constants (J-values) from the multiplets.

Visualization of Experimental Workflow

The general workflow for the NMR analysis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim setup_exp Setup ¹H & ¹⁹F Experiments lock_shim->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integration and Peak Picking phase_base->integrate analyze Structure Elucidation integrate->analyze conclusion conclusion analyze->conclusion Final Report

Caption: General experimental workflow for the NMR analysis of novel compounds.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on a logical deduction process, connecting the observed data to the molecular structure.

Interpretation_Logic cluster_data Observed NMR Data cluster_structure Molecular Structure Features chem_shift Chemical Shifts (δ) electronic_env Electronic Environment (Shielding/Deshielding) chem_shift->electronic_env multiplicity Signal Multiplicity neighbor_nuclei Neighboring Spin-Active Nuclei multiplicity->neighbor_nuclei coupling Coupling Constants (J) coupling->neighbor_nuclei integration Signal Integration proton_count Number of Protons integration->proton_count structure_elucidation Structural Elucidation electronic_env->structure_elucidation neighbor_nuclei->structure_elucidation proton_count->structure_elucidation

Sources

In-Depth Mass Spectrometry Analysis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid: A Technical Guide for High-Resolution Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (CAS: 2228830-43-9) represents a highly functionalized halogenated scaffold frequently utilized as an intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Characterizing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) requires a nuanced understanding of its physicochemical properties. The presence of a difluoroacetic acid moiety significantly lowers the pKa of the carboxylic acid, while the 2,6-dichloropyridine ring provides a rigid, electron-deficient core[2].

This whitepaper provides a comprehensive, self-validating methodology for the high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) analysis of this compound. By detailing the causality behind chromatographic choices and ionization parameters, this guide ensures robust, reproducible structural elucidation.

Physicochemical Profiling & Ionization Rationale

To design an effective MS method, we must first analyze the molecule's intrinsic properties to predict its behavior in the gas phase.

  • Molecular Formula: C₇H₃Cl₂F₂NO₂

  • Exact Monoisotopic Mass: 240.9507 Da

  • Ionization Mode Selection: Negative Electrospray Ionization (ESI-) is the definitive choice. Halogenated acetic acid derivatives are highly amenable to ESI- due to the inductive electron-withdrawing effects of the alpha-fluorine atoms, which stabilize the resulting carboxylate anion[3].

  • Isotopic Signature as a Validation Tool: The presence of two chlorine atoms on the pyridine ring generates a highly specific isotopic distribution. Because naturally occurring chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a di-chlorinated species will exhibit a distinct M, M+2, and M+4 pattern in a roughly 100 : 64 : 10 ratio. Observing this exact pattern in the full-scan MS acts as a primary, self-validating system suitability check before advancing to MS/MS.

Table 1: High-Resolution Isotopic Pattern for Precursor Ion [M-H]⁻
Isotope PeakTheoretical m/zRelative Abundance (%)Structural Significance
M (³⁵Cl₂)239.9429100.0Base peak; monoisotopic mass
M+2 (³⁵Cl³⁷Cl)241.9400~63.9Confirms presence of first Cl atom
M+4 (³⁷Cl₂)243.9370~10.1Confirms presence of second Cl atom

Chromatographic Strategy & Sample Preparation

A common pitfall in LC-MS of acidic compounds is the misuse of mobile phase modifiers. While difluoroacetic acid (DFA) and trifluoroacetic acid (TFA) are excellent ion-pairing agents for peptide mapping[4], using strong acids in the mobile phase will suppress the ionization of our target analyte, which itself contains a difluoroacetic acid group.

The Causality of Mobile Phase Selection: To maximize the ESI- signal, the mobile phase pH must be maintained above the analyte's pKa. We utilize 10 mM Ammonium Acetate (pH ~6.8). This volatile buffer ensures the analyte remains fully deprotonated in solution ([M-H]⁻) while providing excellent volatility for the electrospray desolvation process.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Do not use neat acetonitrile as the diluent, as it may cause peak distortion upon injection into a highly aqueous mobile phase.

  • Column Selection: Reversed-phase sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobic dichloropyridine core ensures adequate retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Ramp to 95% B (Elutes the target compound)

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Tandem Mass Spectrometry (MS/MS) Mechanistic Pathways

Upon isolation of the m/z 239.94 precursor in the quadrupole, Collision-Induced Dissociation (CID) is applied. The fragmentation of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is governed by the thermodynamic stability of the leaving groups.

  • Primary Cleavage (Decarboxylation): Halogenated acetates in ESI- universally undergo rapid decarboxylation[5]. The loss of CO₂ (44.00 Da) requires minimal collision energy (CE ~10-15 eV) and yields a highly stable difluoromethyl-pyridine anion at m/z 195.95.

  • Secondary Cleavages: At higher collision energies (CE ~25-35 eV), the m/z 195.95 fragment undergoes further degradation:

    • Defluorination: Loss of neutral HF (20.01 Da) to form m/z 175.95.

    • Radical Dechlorination: Homolytic cleavage of the C-Cl bond on the pyridine ring results in the loss of a chlorine radical (34.97 Da), yielding an odd-electron product ion at m/z 160.98.

Table 2: Characteristic MS/MS Product Ions and Neutral Losses
Precursor m/zProduct m/zNeutral Loss (Da)Formula of Neutral LossMechanism
239.94195.9544.00CO₂Facile decarboxylation
195.95175.9520.01HFDefluorination of the alpha-carbon
195.95160.9834.97Cl•Homolytic C-Cl bond cleavage
Fragmentation Pathway Visualization

Below is the logical workflow of the gas-phase dissociation mapped using Graphviz.

MS_Fragmentation M_ion Precursor Ion [M-H]⁻ m/z 239.94 C7H2Cl2F2NO2⁻ F1 Fragment Ion m/z 195.95 [M-H-CO2]⁻ M_ion->F1 -CO2 (44 Da) Decarboxylation F2 Fragment Ion m/z 175.95 [M-H-CO2-HF]⁻ F1->F2 -HF (20 Da) Defluorination F3 Fragment Ion m/z 160.98 [M-H-CO2-Cl]⁻ (Radical Anion) F1->F3 -Cl• (35 Da) Radical Cleavage

Figure 1: Proposed MS/MS fragmentation pathway of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid in negative ESI mode.

Self-Validating System Parameters (HRMS Tuning)

To ensure trustworthiness in the data acquired, the mass spectrometer must be tuned specifically for small, highly electronegative molecules.

Optimized ESI- Source Parameters (e.g., Q-TOF or Orbitrap architectures):

  • Capillary Voltage: 2.5 kV (Kept relatively low to prevent in-source fragmentation of the labile carboxylic acid).

  • Desolvation Temperature: 400°C (Sufficient for aqueous/organic mixtures without thermally degrading the analyte).

  • Cone/Declustering Voltage: 20 V (A low declustering potential is critical; higher voltages will cause premature in-source decarboxylation, destroying the precursor ion signal).

  • Collision Energy (CE) Ramp: 10 eV to 40 eV. (A ramp ensures capture of both the fragile m/z 195.95 ion and the higher-energy m/z 160.98 radical ion in a single MS/MS scan).

By adhering to these parameters, analysts can definitively identify 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid in complex matrices, utilizing the isotopic ratio as a primary filter and the specific decarboxylation/defluorination cascade as absolute structural confirmation.

References

  • Heterocyclic inhibitors of ATR kinase.
  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PMC / NIH.[Link]

  • 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Publications.[Link]

  • Airborne Trifluoroacetic Acid and Its Fraction from the Degradation of HFC-134a in Beijing, China. ACS Publications.[Link]

Sources

Electronic Effects of 2,6-Dichloro Substitution on Pyridine Ring Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern pharmaceutical and agrochemical development. Within this landscape, 2,6-dichloropyridine stands out as an exceptionally versatile building block. The symmetrical placement of two highly electronegative chlorine atoms adjacent to the basic nitrogen fundamentally alters the electronic topology of the aromatic ring.

As an Application Scientist, understanding the causality behind these electronic shifts is critical for designing robust synthetic routes. This whitepaper deconstructs the inductive (-I) and resonance (+R) effects of 2,6-dichloro substitution, translating these fundamental physicochemical properties into field-proven protocols for Nucleophilic Aromatic Substitution (SNAr), Directed Ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling.

Fundamental Electronic Paradigm & Physicochemical Shifts

The reactivity of 2,6-dichloropyridine is governed by the competing electronic effects of the halogen substituents:

  • Inductive Effect (-I): Chlorine is highly electronegative. The dual -I effect from the C2 and C6 positions withdraws electron density through the σ -framework, severely depleting the electron density of the π -system and drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Resonance Effect (+R): While chlorine possesses lone pairs capable of donating into the ring, the -I effect strongly dominates over the +R effect in halogens.

  • Steric Shielding: The ortho-chlorines sterically block the nitrogen lone pair.

Causality on Basicity

Unsubstituted pyridine is a moderate base (pKa of conjugate acid = 5.23). The dual -I effect of the 2,6-dichloro substituents strips electron density away from the nitrogen atom, rendering it exceptionally non-basic (predicted pKa -3.02)[1]. This profound drop in basicity is highly advantageous in complex synthesis, as 2,6-dichloropyridine will not poison Lewis acid catalysts or participate in unwanted acid-base side reactions.

Quantitative Data Presentation

Table 1: Electronic & Kinetic Effects of Chlorine Substitution on Pyridine Reactivity

SubstratepKa (Conjugate Acid)SNAr Relative Rate (NaOEt, 91 °C)Halex Fluorination Time (150 °C)Primary Reactivity Mode
Pyridine 5.23N/A (Inert)N/AElectrophilic Aromatic Substitution (EAS)
2-Chloropyridine ~0.721.0 (Baseline)14 DaysSNAr (Moderate), Cross-Coupling
2,6-Dichloropyridine -3.0230.0x (per site)10 HoursSNAr (High), DoM, Cross-Coupling

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

Pyridine itself is resistant to SNAr unless heavily activated. The addition of two chlorine atoms at the 2 and 6 positions synergistically lowers the LUMO energy. When a nucleophile attacks C2, the intermediate anionic Meisenheimer complex is stabilized not only by the electronegative nitrogen but also by the strong -I effect of the remaining C6 chlorine[2]. Consequently, 2,6-dichloropyridine undergoes SNAr with alkoxides approximately 30 times faster (statistically corrected) than 2-chloropyridine[2].

SNAr_Pathway A 2,6-Dichloropyridine (Lowered LUMO) B Nucleophilic Attack (NaOEt / EtOH) A->B Rate-Determining C Meisenheimer Complex (Stabilized by -I of C6-Cl) B->C Delocalization onto N D Chloride Expulsion C->D Fast E 2-Ethoxy-6-chloropyridine D->E Irreversible

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridine.

Validated Protocol: Regioselective Alkoxylation

Objective: Synthesis of 2-ethoxy-6-chloropyridine.

  • Preparation: Dissolve 2,6-dichloropyridine (10 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

  • Nucleophile Addition: Add a solution of Sodium Ethoxide (NaOEt) (11 mmol, 1.1 equiv) in ethanol dropwise at room temperature.

  • Heating: Heat the mixture to reflux (approx. 91 °C) for 4 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material spot will disappear rapidly compared to mono-chlorinated analogs due to Meisenheimer stabilization.

  • Workup: Concentrate the mixture in vacuo, partition between water and dichloromethane (DCM), and extract the aqueous layer twice with DCM.

  • Analytical Validation: 1 H NMR will show a new ethyl group (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and an upfield shift of the pyridine ring protons, confirming the electron-donating resonance (+R) effect of the newly installed ethoxy group.

Palladium-Catalyzed Cross-Coupling

Mechanistic Causality & Selectivity

While C-Cl bonds are generally less reactive toward Pd(0) oxidative addition than C-Br or C-I bonds, 2,6-dichloropyridine is a highly favored, cost-effective reagent for Suzuki-Miyaura and Sonogashira couplings[3].

A unique challenge arises when attempting exhaustive (two-fold) coupling. Once the first coupling occurs, the newly introduced alkyl/aryl group donates electron density into the ring, deactivating the remaining C-Cl bond toward the second oxidative addition. To overcome this and drive exhaustive coupling, highly active electron-rich phosphine ligands and specific bases (such as LiO t Bu) must be utilized to accelerate the transmetalation step[4].

Cross_Coupling_Workflow Substrate 2,6-Dichloropyridine OxAdd1 1st Oxidative Addition (Pd Catalyst) Substrate->OxAdd1 MonoInt Mono-Coupled Intermediate (Deactivated C-Cl) OxAdd1->MonoInt Cond1 Standard Base (K2CO3) Limiting Reagent MonoInt->Cond1 Slow 2nd OxAdd Cond2 Strong Base (LiOtBu) Excess Reagent MonoInt->Cond2 Accelerated Transmetalation Prod1 Mono-Functionalized Pyridine Cond1->Prod1 Prod2 Di-Functionalized Pyridine Cond2->Prod2

Caption: Divergent selectivity in Pd-catalyzed cross-coupling based on base and stoichiometry.

Validated Protocol: Exhaustive Suzuki-Miyaura Di-Alkylation

Objective: Synthesis of 2,6-dialkylpyridine via dual C-C bond formation[4].

  • Reagent Loading: In a glovebox, charge a Schlenk vial with 2,6-dichloropyridine (1.0 equiv), alkyl boronic pinacol ester (2.3 equiv), LiO t Bu (2.5 equiv), Pd(OAc) 2​ (1 mol%), and Ad 2​ P n Bu (3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and H 2​ O. Seal the vial.

  • Heating: Heat the reaction mixture at 100 °C for 12 hours.

  • Monitoring (Self-Validation): Analyze an aliquot via GC-MS. The use of LiO t Bu specifically favors the exhaustive coupling pathway; the chromatogram should show complete consumption of the mono-alkylated intermediate.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

  • Analytical Validation: High-resolution mass spectrometry (HRMS) and 13 C NMR will confirm the symmetrical di-substitution pattern.

Directed Ortho-Metalation (DoM)

Mechanistic Causality

The highly electronegative chlorine at C2 exerts a strong inductive electron-withdrawing effect (-I) through the σ -framework. This significantly increases the kinetic acidity of the adjacent C3-H bond. When treated with a sterically hindered strong base like Lithium Diisopropylamide (LDA), deprotonation occurs regioselectively at C3 (or C5) rather than C4, forming a highly stable ortho-lithiated species[5].

Validated Protocol: Regioselective C3-Lithiation & Formylation

Objective: Synthesis of 2,6-dichloropyridine-3-carboxaldehyde[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2,6-dichloropyridine (10 mmol) in anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Lithiation: Add freshly prepared LDA (11 mmol, 1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C. Self-Validation: The solution typically develops a deep color indicating stable carbanion formation.

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (15 mmol, 1.5 equiv) dropwise to trap the lithiated intermediate. Stir for an additional 30 minutes at -78 °C.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL) at -78 °C, then allow to warm to room temperature. Extract with EtOAc (3 x 20 mL).

  • Analytical Validation: Isolate the product via flash chromatography. 1 H NMR (CDCl 3​ ) will confirm success: look for the distinct aldehyde peak at ~10.3 ppm and two doublets corresponding to the C4 and C5 protons, confirming regioselective C3 substitution.

References

  • Reimann, S., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[Link]

  • NIH PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.[Link]

  • NIH PMC. Synthesis of Phantasmidine. National Institutes of Health. [Link]

Sources

Technical Whitepaper: 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid (CAS: 2228830-43-9) – Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized, halogenated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (CAS:) represents a highly specialized, tri-functional intermediate. It combines an electron-deficient 2,6-dichloropyridine core with a metabolically robust α,α -difluoroacetic acid moiety.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the stereoelectronic causality behind its reactivity, and its critical role in the synthesis of heterocyclic inhibitors targeting the DNA Damage Response (DDR) network—specifically ATR kinase.

Physicochemical & Structural Profiling

To effectively utilize this building block in complex synthetic pathways, researchers must first understand its foundational properties. The presence of two distinct halogen types (chlorine and fluorine) creates a unique electronic environment that dictates its downstream reactivity.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
CAS Number 2228830-43-9Unique chemical identifier for procurement and IP tracking.
Molecular Formula C₇H₃Cl₂F₂NO₂High halogen content drives lipophilicity and metabolic stability.
Molecular Weight 242.00 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 240.9509 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
Core Motif 1 2,6-DichloropyridineEnables regioselective, sequential Nucleophilic Aromatic Substitution (SNAr) or cross-coupling.
Core Motif 2 gem-Difluoroacetic acidLowers pKa (~1.0–1.5), blocks α -oxidation, and conformationally locks resulting amides.

Data compiled from authoritative chemical databases and .

Mechanistic Role in Drug Design: ATR Kinase Inhibition

The primary application of 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetic acid in contemporary medicinal chemistry is its use as a core scaffold for Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors .

ATR kinase is a master regulator of the DNA damage response, specifically activated by single-stranded DNA (ssDNA) resulting from replication stress. Inhibiting ATR drives cancer cells—particularly those with pre-existing mutations like ATM deficiencies—into mitotic catastrophe and apoptosis. As detailed in the landmark patent by the University of Texas System, the difluoroacetic acid moiety is coupled to complex amines (e.g., 3-methylmorpholine), while the dichloropyridine core is sequentially functionalized to interact with the ATP-binding pocket of the ATR kinase.

Causality of Structural Choices:
  • The gem-Difluoro Group: The highly electronegative fluorine atoms pull electron density away from the amide bond formed during coupling. This prevents metabolic cleavage by amidases. Furthermore, the stereoelectronic gauche effect between the C-F bonds and the amide carbonyl restricts conformational freedom, locking the drug molecule into the optimal geometry for target binding.

  • The 2,6-Dichloro Substitution: The pyridine nitrogen withdraws electron density, activating the 2- and 6-positions. This allows chemists to build asymmetric, highly complex molecules through controlled, sequential substitutions.

ATR_Pathway A Replication Stress / DNA Damage (ssDNA) B RPA Binding & ATRIP Recruitment A->B C ATR Kinase Activation B->C D CHK1 Phosphorylation C->D E Cell Cycle Arrest & DNA Repair D->E F ATR Inhibitor (Derived from CAS 2228830-43-9) F->C Inhibits

Mechanism of action: ATR kinase in the DNA damage response pathway.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that handling α,α -difluoroacetic acids requires specific strategic deviations from standard peptide coupling protocols. The protocols below are designed as self-validating systems to ensure high-fidelity execution.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple the difluoroacetic acid to a secondary amine (e.g., morpholine derivative) without inducing hydrolysis of the highly electrophilic active ester.

  • Causality: The electron-withdrawing -CF₂- group makes the resulting OAt-active ester extremely reactive but highly susceptible to hydrolysis by trace water. Therefore, strictly anhydrous conditions and a low temperature (0 °C) are mandatory during the activation phase.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 2228830-43-9 (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent: Add HATU (1.2 eq) portion-wise.

    • Self-Validation: The solution will transition to a pale yellow color within 10 minutes, visually confirming the formation of the active HOAt ester.

  • Amine Addition: Slowly add the target amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor via LC-MS. The starting acid mass (m/z 240/242 [M-H]⁻) must completely disappear, replaced by the product mass.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is critical; it specifically forces DMF into the aqueous phase, preventing organic layer contamination that would ruin downstream silica gel purification.

Protocol B: Regioselective SNAr of the Dichloropyridine Core

Objective: Achieve mono-substitution at the 2-position of the pyridine ring while leaving the 6-position intact for subsequent cross-coupling.

  • Causality: When a nucleophile (e.g., an amine) displaces the first chloride, its lone pair donates electron density into the pyridine ring via resonance. This significantly deactivates the remaining chloride at the 6-position. By strictly controlling the temperature (50 °C) and stoichiometry, the reaction naturally halts at mono-substitution.

Step-by-Step Methodology:

  • Setup: Dissolve the difluoroacetamide intermediate from Protocol A (1.0 eq) in NMP (0.3 M). Add the nucleophile (1.05 eq) and K₂CO₃ (2.0 eq).

  • Heating: Heat the mixture to 50 °C for 4 hours.

  • Validation & Analysis:

    • Self-Validation: Analyze via LC-MS. The isotopic pattern of the product will shift from a 9:6:1 ratio (characteristic of two chlorine atoms) to a 3:1 ratio (characteristic of a single chlorine atom), definitively proving regioselective mono-substitution.

Workflow A 2-(2,6-Dichloropyridin-4-yl) -2,2-difluoroacetic acid (CAS: 2228830-43-9) B Amide Coupling (HATU, DIPEA, 0°C) A->B Step 1 C Difluoroacetamide Intermediate B->C D Regioselective SNAr (Nucleophile, 25-50°C) C->D Step 2 E Mono-chloro Pyridine Intermediate D->E F Cross-Coupling / SNAr (Pd-Cat or >100°C) E->F Step 3 G ATR Kinase Inhibitor (Target Compound) F->G

Divergent synthetic workflow for ATR kinase inhibitors using CAS 2228830-43-9.

References

  • Board of Regents, The University of Texas System. (2021). Heterocyclic inhibitors of ATR kinase (U.S. Patent No. 10,894,052 B2). U.S.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a difluoroacetic acid moiety into a pyridine scaffold can profoundly influence the parent molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,6-dichloro substitution pattern on the pyridine ring further modulates the electronic and steric characteristics of the molecule, making it a versatile building block for the synthesis of novel therapeutic agents and agrochemicals. This document provides a comprehensive guide to plausible synthetic routes for this target molecule, offering detailed protocols and expert insights into the experimental choices.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented herein for the preparation of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid. The first is a modern approach involving a direct C-H functionalization via a photocatalytic reaction on a pyridine N-oxide intermediate. The second is a more classical approach that relies on the construction of the difluoroacetic acid side chain from a suitable pyridine precursor using a Reformatsky-type reaction.

Route A: Direct C4-Difluoroacetylation via Pyridine N-oxide

This contemporary strategy leverages the power of photoredox catalysis to achieve a direct and regioselective introduction of the difluoroacetate group at the C4 position of the 2,6-dichloropyridine ring. The key to this regioselectivity lies in the activation of the pyridine ring through the formation of an N-oxide, which directs the incoming radical to the C4 position.[1]

Workflow for Synthetic Route A

Synthetic Route A Start 2,6-Dichloropyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2,6-Dichloropyridine N-oxide Step1->Intermediate1 Step2 Step 2: Photocatalytic Difluoroacetylation Intermediate1->Step2 Intermediate2 Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid Step3->End

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 2,6-Dichloropyridine N-oxide

  • Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a crucial step to activate the C4 position for subsequent radical attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

  • Materials:

    • 2,6-Dichloropyridine

    • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dichloropyridine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloropyridine N-oxide.

    • The product can be purified by column chromatography on silica gel if necessary.

Step 2: Photocatalytic Difluoroacetylation of 2,6-Dichloropyridine N-oxide

  • Rationale: This step utilizes a photoredox catalyst to generate a difluoroacetate radical from a suitable precursor, such as ethyl bromodifluoroacetate. The electron-rich N-oxide intermediate is susceptible to attack by this electrophilic radical at the C4 position.[1]

  • Materials:

    • 2,6-Dichloropyridine N-oxide

    • Ethyl bromodifluoroacetate

    • A suitable photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)

    • A suitable solvent (e.g., acetonitrile or DMSO)

    • Inert gas (Nitrogen or Argon)

    • Blue LED light source

  • Procedure:

    • To a reaction vessel equipped with a magnetic stir bar, add 2,6-dichloropyridine N-oxide (1.0 eq), ethyl bromodifluoroacetate (2.0-3.0 eq), and the photocatalyst (1-5 mol%).

    • Add the degassed solvent under an inert atmosphere.

    • Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate.

Step 3: Hydrolysis of Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetate

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

  • Materials:

    • Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetic acid.

Route B: Synthesis via Reformatsky Reaction

This classical approach involves the construction of the carbon-carbon bond between the pyridine ring and the difluoroacetate moiety using a Reformatsky reaction.[2][3] This method requires a pyridine precursor with an electrophilic carbonyl group at the C4 position.

Workflow for Synthetic Route B

Synthetic Route B Start 2,6-Dichloroisonicotinic acid Step1 Step 1: Reduction Start->Step1 Intermediate1 (2,6-Dichloropyridin-4-yl)methanol Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate3 Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoro-2-hydroxyacetate Step2->Intermediate3 Intermediate2 2,6-Dichloro-4-formylpyridine Step3 Step 3: Reformatsky Reaction Step4 Step 4: Deoxygenation Intermediate3->Step4 Intermediate4 Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetate Step4->Intermediate4 Step5 Step 5: Hydrolysis Intermediate4->Step5 End 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid Step5->End

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1 & 2: Synthesis of 2,6-Dichloro-4-formylpyridine

  • Rationale: The starting material, 2,6-dichloroisonicotinic acid, is first reduced to the corresponding alcohol, which is then oxidized to the aldehyde. This two-step sequence provides the necessary electrophile for the subsequent Reformatsky reaction.

  • Procedure (summarized):

    • Reduction: Reduce 2,6-dichloroisonicotinic acid to (2,6-dichloropyridin-4-yl)methanol using a suitable reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or by conversion to the acid chloride followed by reduction with sodium borohydride.

    • Oxidation: Oxidize (2,6-dichloropyridin-4-yl)methanol to 2,6-dichloro-4-formylpyridine using a mild oxidizing agent like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the carboxylic acid.

Step 3: Reformatsky Reaction

  • Rationale: The key step involves the reaction of the aldehyde with the Reformatsky reagent generated in situ from ethyl bromodifluoroacetate and activated zinc. This forms the desired carbon-carbon bond and introduces the difluoroacetate moiety.[2][4]

  • Materials:

    • 2,6-Dichloro-4-formylpyridine

    • Ethyl bromodifluoroacetate

    • Activated zinc powder

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (catalytic amount)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc powder and a crystal of iodine.

    • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

    • Add anhydrous THF, followed by a solution of ethyl bromodifluoroacetate (1.5 eq) in THF.

    • Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction is initiated, add a solution of 2,6-dichloro-4-formylpyridine (1.0 eq) in THF dropwise.

    • After the addition is complete, continue to stir the reaction mixture at reflux until the aldehyde is consumed (monitor by TLC).

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoro-2-hydroxyacetate.

Step 4 & 5: Deoxygenation and Hydrolysis

  • Rationale: The hydroxyl group introduced during the Reformatsky reaction needs to be removed. This can be achieved through a two-step deoxygenation process (e.g., Barton-McCombie deoxygenation) or by conversion to a halide followed by reductive dehalogenation. The resulting ester is then hydrolyzed as described in Route A.

  • Procedure (summarized):

    • Deoxygenation: A common method is to convert the alcohol to a thiocarbonyl derivative (e.g., a xanthate) and then treat it with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a silane-based reagent).

    • Hydrolysis: The deoxygenated ester, ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate, is then hydrolyzed to the final product using the procedure outlined in Step 3 of Route A.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
2,6-DichloropyridineC₅H₃Cl₂N147.99
2,6-Dichloropyridine N-oxideC₅H₃Cl₂NO163.99
Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetateC₉H₇Cl₂F₂NO₂270.06
2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid C₇H₃Cl₂F₂NO₂ 242.01
2,6-Dichloroisonicotinic acidC₆H₃Cl₂NO₂192.00
(2,6-Dichloropyridin-4-yl)methanolC₆H₅Cl₂NO178.01
2,6-Dichloro-4-formylpyridineC₆H₃Cl₂NO175.99
Ethyl 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoro-2-hydroxyacetateC₉H₇Cl₂F₂NO₃286.06

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagents:

    • m-CPBA: A potentially explosive oxidizing agent. Avoid grinding and handle with care.

    • Ethyl bromodifluoroacetate: A lachrymator. Handle in a fume hood.

    • Activated Zinc: Can be pyrophoric. Handle under an inert atmosphere.

    • Organometallic reagents and hydrides: React violently with water. Use anhydrous solvents and handle under an inert atmosphere.

Conclusion

The synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid can be approached through multiple synthetic routes. The direct C-H functionalization via a pyridine N-oxide and photoredox catalysis represents a more modern and potentially more efficient approach, while the Reformatsky reaction offers a more classical and well-established method for constructing the key carbon-carbon bond. The choice of route will depend on the available starting materials, equipment, and the specific requirements of the research project. The protocols provided herein offer a detailed guide for the successful synthesis of this valuable compound for further investigation in drug discovery and development.

References

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(4121). Available at: [Link]

  • Wang, Y., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications, 52(19), 2865-2873. Available at: [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. Available at: [Link]

  • Noël, T., et al. (2018). Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. The Journal of Organic Chemistry, 83(15), 8274–8284. Available at: [Link]

  • Linclau, B., & Poisson, J.-F. (2014). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(18), 8619–8631. Available at: [Link]

  • Li, Z., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Chemical Communications, 56(8), 1231-1234. Available at: [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives from N-Vinyl and N-Aryl Amides. Organic Chemistry Portal. Available at: [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 83, 163. Available at: [Link]

  • König, B., et al. (2020). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 26(62), 14046-14064. Available at: [Link]

  • Coe, P. L., & Waring, A. J. (2006). An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol. The Journal of Organic Chemistry, 71(10), 3958–3961. Available at: [Link]

  • Guillarme, S., & Legros, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 223–242. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

The 2,6-disubstituted pyridine motif is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases.[1] This has led to the development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases. The parent compound, 2,6-dichloropyridine, serves as a versatile building block in the synthesis of several pharmaceuticals, such as the antibiotic enoxacin and the antifungal liranaftate.[2][3]

This guide focuses on a novel derivative, 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid , which combines the advantageous structural features of the 2,6-dichloropyridine core with the unique physicochemical properties imparted by a gem-difluoroacetic acid moiety. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural components suggest significant potential in drug discovery.[4] The primary role of its non-fluorinated analog, 2-(2,6-dichloropyridin-4-yl)acetic acid, has been as a chemical intermediate for more complex, biologically active molecules.[4] This document will provide a comprehensive overview of the rationale for using this fluorinated derivative, a proposed synthetic pathway, and a protocol for its potential application in kinase inhibition assays.

The Role of the 2,2-Difluoroacetic Acid Moiety: A Bioisosteric Advantage

The introduction of a gem-difluoro (CF2) group adjacent to a carboxylic acid offers several benefits in drug design, primarily through the concept of bioisosterism. The difluoromethylene group can significantly alter the properties of a molecule compared to its non-fluorinated counterpart.

Key Physicochemical and Pharmacological Effects:

  • Increased Acidity: The strongly electron-withdrawing nature of the two fluorine atoms increases the acidity (lowers the pKa) of the carboxylic acid.[5] This can lead to stronger interactions with positively charged residues in a biological target's active site.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Lipophilicity and Membrane Permeability: The CF2 group can modulate the lipophilicity of a molecule, which in turn affects its solubility, cell membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Effects: The presence of the fluorine atoms can influence the preferred conformation of the side chain, potentially leading to a more favorable binding orientation with the target protein.

  • Bioisostere for Other Functional Groups: The CF2 group is a recognized bioisostere for carbonyl groups and ethers, allowing for the exploration of novel chemical space while maintaining key interactions.

The strategic incorporation of the 2,2-difluoroacetic acid moiety into the 2,6-dichloropyridine scaffold is therefore a rational approach to generating novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Proposed Therapeutic Application: Kinase Inhibition

Given that the 2,6-disubstituted pyridine scaffold is a hallmark of many kinase inhibitors, it is hypothesized that 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid and its derivatives could function as inhibitors of protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

The diagram below illustrates a generalized kinase signaling pathway and the potential point of intervention for a competitive inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_A Kinase A (e.g., Upstream Kinase) Receptor->Kinase_A Activation Kinase_B Kinase B (Target Kinase) Kinase_A->Kinase_B Phosphorylation Substrate Substrate Protein Kinase_B->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Signal Transduction Inhibitor 2-(2,6-Dichloropyridin-4-yl)- 2,2-difluoroacetic acid Inhibitor->Kinase_B Inhibition

Caption: Generalized kinase signaling pathway and inhibitor intervention.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

This protocol outlines a plausible multi-step synthesis based on established chemical transformations for similar heterocyclic compounds.

Workflow Diagram:

G start 2,6-Dichloro-4-methylpyridine step1 Side-chain Bromination (NBS, AIBN) start->step1 intermediate1 2,6-Dichloro-4-(bromomethyl)pyridine step1->intermediate1 step2 Reformatsky-type Reaction (Ethyl bromodifluoroacetate, Zn) intermediate1->step2 intermediate2 Ethyl 2-(2,6-dichloropyridin-4-yl)- 2,2-difluoroacetate step2->intermediate2 step3 Ester Hydrolysis (LiOH, THF/H2O) intermediate2->step3 product 2-(2,6-Dichloropyridin-4-yl)- 2,2-difluoroacetic acid step3->product

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Methodology:

  • Synthesis of 2,6-Dichloro-4-(bromomethyl)pyridine:

    • To a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

    • Reflux the reaction mixture under inert atmosphere and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2,6-dichloro-4-(bromomethyl)pyridine.

  • Synthesis of Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate:

    • Activate zinc dust (2.0 eq) with a dilute HCl wash, followed by water, ethanol, and ether washes, then dry under vacuum.

    • In a flame-dried flask under inert atmosphere, add the activated zinc and a solution of 2,6-dichloro-4-(bromomethyl)pyridine (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude ester by flash column chromatography.

  • Synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid:

    • Dissolve the purified ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Remove the THF under reduced pressure and dilute the aqueous residue with water.

    • Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

    • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a target protein kinase.

Workflow Diagram:

G step1 Prepare Reagents: - Kinase enzyme - Substrate (peptide) - ATP - Test Compound dilutions step2 Incubate Kinase, Substrate, and Test Compound step1->step2 step3 Initiate Kinase Reaction by adding ATP step2->step3 step4 Stop Reaction and Quantify Remaining ATP step3->step4 step5 Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 step4->step5

Caption: Experimental workflow for a luminescent kinase assay.

Materials and Reagents:

  • Target protein kinase

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • In a white, opaque microplate, add the kinase enzyme, peptide substrate, and assay buffer to each well.

    • Add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of ATP remaining using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate as required by the kit (e.g., 10 minutes at room temperature).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity (higher kinase activity consumes more ATP, resulting in a lower signal).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation

All quantitative data from kinase inhibition assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Table for Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)
Your Compound Kinase BExperimental Value
Positive ControlKinase BExperimental Value

Conclusion and Future Directions

2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid represents a promising, yet underexplored, scaffold for medicinal chemistry research. The combination of a privileged kinase-binding motif with a bioisosteric difluoroacetic acid side chain provides a strong rationale for its synthesis and evaluation as a potential kinase inhibitor. The protocols provided herein offer a roadmap for its preparation and initial biological characterization. Future work should focus on confirming the proposed synthetic route, evaluating the compound against a panel of kinases to determine its potency and selectivity, and exploring further structural modifications to optimize its activity and drug-like properties.

References

  • BenchChem. (2025). Comparative Analysis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Analogs: A Focus on Kinase Cross-Reactivity.
  • BenchChem. (2025). common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine. [Link]

  • BenchChem. (2025). The Reactive Nature of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide for Researchers.
  • BenchChem. (2025). comparing the reactivity of 2-(2,6-dichloropyridin-4-yl)
  • RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. (2012). Investigation on the pharmacological profile of 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives and their antimony(III) and bismuth(III) complexes. [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • IntechOpen. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. [Link]

  • Research Results in Pharmacology. (2024). New compounds with a dihydropyridine framework as promising hypolipidemic and hepatoprotective agents. [Link]

  • Regulatory Mechanisms in Biosystems. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. [Link]

  • Therapeutic Target Database. (2026). Search Approved Drugs. [Link]

  • IRIS-AperTO - Unito.it. (n.d.). Targeted and untarget. [Link]

  • PMC - NIH. (n.d.). Emerging Synthetic Fentanyl Analogs. [Link]

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HPLC purification method for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid and Its Analogs

Abstract

This document provides a comprehensive guide and detailed protocols for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid and its structural analogs. These compounds, characterized by a dichlorinated pyridine ring and a difluoroacetic acid moiety, present unique challenges in chromatographic purification due to their acidic nature and potential for secondary interactions with the stationary phase. This guide emphasizes a systematic approach to method development, starting from understanding the analyte's physicochemical properties to scaling up for preparative purification. We will delve into the critical role of mobile phase pH in controlling retention and peak shape, strategies for column selection, and optimization of gradient elution. Additionally, this note addresses potential requirements for chiral separation of analogs and provides a troubleshooting guide for common chromatographic issues.

Part 1: The Foundation of Method Development: Understanding the Analyte

The success of any purification strategy hinges on a fundamental understanding of the target molecule's chemical properties. The structure of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid contains two key ionizable groups: a carboxylic acid and a pyridine nitrogen.

  • The Carboxylic Acid Moiety: The two electron-withdrawing fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid group (lowering its pKa) compared to a non-fluorinated analog.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated.

The retention behavior of this molecule in reversed-phase chromatography is therefore highly dependent on the mobile phase pH, which dictates the ionization state of these two groups. To achieve optimal retention and symmetrical peak shape, it is crucial to suppress the ionization of the primary functional group responsible for retention. For acidic compounds, a common strategy is to lower the mobile phase pH to at least two units below the analyte's pKa.[1] This converts the carboxylic acid to its neutral, more hydrophobic form, increasing its retention on a nonpolar C18 stationary phase.

G Figure 1: Analyte Ionization States vs. pH cluster_low_ph Low pH (e.g., < 2.5) cluster_mid_ph Mid pH (e.g., 4-6) cluster_high_ph High pH (e.g., > 8) low_ph Structure at Low pH Carboxylic Acid: Neutral (-COOH) Pyridine N: Protonated (N+H) Overall Charge: +1 Retention: Moderate to High mid_ph Structure at Mid pH (Zwitterionic) Carboxylic Acid: Ionized (-COO-) Pyridine N: Protonated (N+H) Overall Charge: 0 Retention: Low low_ph->mid_ph Increase pH high_ph Structure at High pH Carboxylic Acid: Ionized (-COO-) Pyridine N: Neutral (N) Overall Charge: -1 Retention: Very Low mid_ph->high_ph Increase pH

Caption: Analyte ionization states at different pH values.

Operating at a low pH ensures the carboxylic acid is protonated, which is essential for good retention and peak shape.[2] While the pyridine nitrogen becomes protonated and charged, the overall increase in hydrophobicity from the neutral acid group dominates the retention mechanism in reversed-phase chromatography.

Part 2: A Step-by-Step Protocol for Method Development

This section outlines a systematic workflow for developing a purification method from the ground up.

G Figure 2: HPLC Method Development Workflow prep Step 1: Sample Preparation screen Step 2: Analytical Scouting prep->screen optimize_mp Step 3: Mobile Phase Optimization screen->optimize_mp optimize_grad Step 4: Gradient Optimization optimize_mp->optimize_grad scaleup Step 5: Scale-up to Preparative optimize_grad->scaleup collect Step 6: Fraction Collection & Analysis scaleup->collect

Caption: A systematic workflow for HPLC method development.

Protocol 2.1: Sample Preparation

Proper sample preparation is critical for protecting the HPLC column and ensuring reproducible results.[3][4]

  • Dissolution: Dissolve the crude sample in a solvent that is compatible with the mobile phase. A good starting point is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) or a stronger solvent like pure methanol or acetonitrile.[5]

  • Sonication: If solubility is an issue, gently sonicate the sample solution for 5-10 minutes.

  • Filtration: It is mandatory to filter the sample solution before injection.[5] Use a 0.22 µm or 0.45 µm syringe filter compatible with the dissolution solvent (e.g., PTFE for organic solvents, Nylon for aqueous/organic mixtures).[4][6] This step removes particulates that can clog the column frit and damage the system.[3]

Protocol 2.2: Analytical Scouting and Column Selection

The initial scouting run aims to determine the approximate retention time of the target compound and identify impurities.

Table 1: Recommended Analytical Columns and Initial Conditions

ParameterRecommended SettingRationale
Column Chemistry C18, 5 µm, 4.6 x 150 mmA C18 phase is the standard workhorse for reversed-phase and a good starting point for most small molecules.[7]
Alternative Chemistry Phenyl-Hexyl or Fluorinated PhaseThese phases can offer alternative selectivity for aromatic and fluorinated compounds through π-π or dipole-dipole interactions.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to suppress ionization of the carboxylic acid and is volatile, making it ideal for LC-MS.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce backpressure.
Detection UV at 254 nm and 270 nmThe dichloropyridine ring is expected to have strong absorbance in this region.
Injection Volume 5-10 µL
Scouting Gradient 5% to 95% B over 20 minutesA broad gradient ensures that all components, from polar to nonpolar, are eluted from the column.
Protocol 2.3: Mobile Phase Optimization

Based on the scouting run, the mobile phase can be fine-tuned to improve resolution.

  • Adjusting pH and Additive:

    • If peak tailing is observed, especially for analogs with basic functionalities, secondary interactions with residual silanols on the silica surface may be the cause.[2]

    • While 0.1% formic acid is a good start, switching to 0.1% trifluoroacetic acid (TFA) can improve peak shape.[10] TFA acts as an ion-pairing agent, masking silanol activity, but be aware that it can cause significant ion suppression in mass spectrometry.[10][11]

  • Evaluating Organic Modifier:

    • Perform a run replacing acetonitrile (ACN) with methanol (MeOH). Methanol has different solvent properties and can alter the selectivity (elution order) of closely eluting peaks, which may be beneficial for resolving the target compound from a critical impurity.[1]

Protocol 2.4: Gradient Optimization for Purification

The goal is to create a focused gradient around the elution point of the target compound to maximize resolution and throughput.

  • Determine Elution %B: From the initial scouting run, note the percentage of Mobile Phase B (%B) at which your target compound elutes. Let's assume it elutes at 60% B.

  • Create a Focused Gradient: Design a new, shallower gradient centered around this value. For example:

    • Start at a %B that is 15-20% lower than the elution %B (e.g., 40% B).

    • Run a shallow gradient to a %B that is 15-20% higher than the elution %B (e.g., 80% B).

    • Make the gradient segment long enough to separate the compound of interest from nearby impurities (e.g., 15-20 minutes).

    • Follow this with a steep "wash" step to 95% B to elute any highly retained impurities, then re-equilibrate at the starting conditions.

Part 3: Preparative Purification Protocol

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Table 2: Scaling from Analytical to Preparative HPLC

ParameterAnalytical (4.6 mm ID)Preparative (21.2 mm ID)Rationale for Change
Column 4.6 x 150 mm, 5 µm21.2 x 150 mm, 5 µmLarger diameter column to accommodate higher sample loads.
Flow Rate 1.0 mL/min21.2 mL/minFlow rate is scaled by the square of the ratio of the column radii: (10.6²/2.3²) * 1.0 ≈ 21.2.
Gradient Time 20 min20 minGradient time is typically kept the same to maintain resolution.
Sample Load ~0.1 mg10-50 mg (Varies)Loading capacity must be determined empirically but scales with the column cross-sectional area.
Injection Volume 5-10 µL0.5-2.0 mLLarger volume is needed for the higher sample mass. Ensure the injection solvent is weak to avoid peak distortion.

Protocol 3.1: Performing the Purification Run

  • Equilibrate: Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude material in the minimum amount of a weak solvent (ideally the initial mobile phase) to prevent peak distortion. Inject the filtered sample onto the column.

  • Run Gradient: Execute the optimized gradient.

  • Fraction Collection: Collect fractions based on the UV detector signal. Start collecting just before the target peak begins to elute and stop just after it returns to baseline. Collect the peak in multiple smaller fractions for better purity profiling.

  • Analysis of Fractions: Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling and Work-up: Combine the fractions that meet the desired purity specification. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution containing formic acid can be lyophilized or extracted with an appropriate organic solvent after pH adjustment.

Part 4: Special Consideration: Chiral Separation of Analogs

If an analog possesses a stereocenter, enantiomeric separation will be necessary. This requires a different approach using a Chiral Stationary Phase (CSP).

  • Approach: Chiral separations are most often achieved by using a CSP that can differentiate between enantiomers.[12] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and successful for a wide range of compounds.[12]

  • Screening: A screening approach is often the most efficient way to find a suitable separation method.[13][14] This involves testing the racemic mixture on several different CSPs with various mobile phases.

  • Mobile Phases for Chiral HPLC:

    • Normal Phase: Mixtures of hexane/isopropanol or hexane/ethanol are common. For acidic compounds like these analogs, a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) is typically added to the mobile phase to improve peak shape.[13]

    • Reversed Phase: Mobile phases consisting of acetonitrile and buffered aqueous solutions are also used with certain CSPs designed for reversed-phase conditions.[13]

Part 5: Troubleshooting Guide

Table 3: Common HPLC Purification Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols.[2] 2. Mobile phase pH is too high, causing partial ionization of the acid.1. Lower the mobile phase pH with formic acid or TFA.[2] 2. Use a highly deactivated (end-capped) column.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate column chemistry or mobile phase.1. Decrease the gradient slope around the target peak. 2. Try a different organic modifier (MeOH vs. ACN).[15] 3. Test a column with different selectivity (e.g., Phenyl-Hexyl).[15]
High Backpressure 1. Column or system frit is clogged. 2. Buffer precipitation in high organic content.1. Filter all samples and mobile phases. 2. Flush the system and reverse-flush the column (check manufacturer's instructions). 3. Ensure the buffer used is soluble across the entire gradient range.[9]
No/Low Recovery 1. Analyte is irreversibly adsorbed to the column. 2. Analyte is unstable in the mobile phase.1. Add a stronger organic modifier like isopropanol to the mobile phase B.[11] 2. Check analyte stability at the mobile phase pH.

References

  • Buffer Considerations for LC and LC–MS.
  • HPLC/FPLC Buffers Overview. Boston BioProducts.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Buffer & Eluent Prepar
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • How does an acid pH affect reversed-phase chromatography separ
  • Sample Pretre
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • HPLC Sample Preparation.
  • How to Prepare a Sample for HPLC Analysis.
  • Improving Separation of Peaks in RP HPLC.
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chrom
  • A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Sample Prepar
  • How to Optimize Your Reversed Phase Chrom
  • Chiral HPLC Separ
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. Benchchem.
  • Chiral Separ
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Supelco.
  • Multidimensional HPLC Purification of Proteins. Methods in Molecular Biology.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.

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Advanced Analytical Methodologies for the Quantification of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (CAS: 2228830-43-9) is a highly functionalized, halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including ATR kinase and Dual Leucine Zipper Kinase (DLK) inhibitors[1][2][3]. Quantifying this compound presents a unique triad of analytical challenges: profound acidity, high polarity, and complex isotopic signatures.

This application note provides a comprehensive, self-validating analytical framework. Rather than relying on generic methodologies, we deconstruct the physicochemical properties of the molecule to establish three orthogonal quantification protocols: Ion-Suppression RP-HPLC-UV for routine purity, LC-MS/MS for trace quantitation, and 19 F qNMR for absolute reference standard certification.

Chemical Profiling & Analytical Causality

To design a robust analytical method, one must first interrogate the molecule's structure. The presence of a difluoroacetic acid moiety (-CF 2​ COOH) attached to an electron-deficient 2,6-dichloropyridine ring exerts a massive electron-withdrawing effect.

  • Chromatographic Causality (The pKa Problem): The inductive effect of the two alpha-fluorine atoms drives the pK a​ of the carboxylic acid down to approximately 1.0–1.5. At a standard mobile phase pH of 4.0–7.0, the molecule exists entirely as a highly polar carboxylate anion. This results in charge repulsion from residual silanols on silica-based columns and virtually zero retention on standard C18 stationary phases. Solution: The mobile phase must be hyper-acidic (pH 2.0) to suppress ionization and force the molecule into its lipophilic, protonated state.

  • Mass Spectrometric Causality: The facile deprotonation of the difluoroacetic acid group makes this compound an ideal candidate for Electrospray Ionization in negative mode (ESI-). Furthermore, the two chlorine atoms provide a distinct M, M+2, M+4 isotopic pattern (approximate ratio 9:6:1), which serves as a built-in diagnostic tool to prevent false-positive identifications in complex matrices.

AnalyticalStrategy Target 2-(2,6-Dichloropyridin-4-yl) -2,2-difluoroacetic acid (Highly Polar, Acidic) Challenge1 Poor RP Retention (Low pKa) Target->Challenge1 Challenge2 Trace Quantitation (High Sensitivity Need) Target->Challenge2 Challenge3 Absolute Purity (Reference Standard) Target->Challenge3 Sol1 Ion-Suppression HPLC-UV (0.1% TFA Mobile Phase) Challenge1->Sol1 Sol2 LC-MS/MS (ESI-) (MRM: 239.9 -> 195.9) Challenge2->Sol2 Sol3 19F qNMR (Internal Std: TFE) Challenge3->Sol3

Analytical challenges and methodological solutions for the target compound.

Protocol I: Ion-Suppression RP-HPLC-UV (Routine Purity)

This protocol is designed for in-process control (IPC) and routine batch release. By utilizing 0.1% Trifluoroacetic Acid (TFA), we drop the mobile phase pH to ~2.0, ensuring the analyte remains protonated for optimal partitioning into the stationary phase.

Chromatographic Conditions
ParameterSpecification / Setting
Column Waters Symmetry C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Reduces mobile phase viscosity and improves peak shape)
Detection UV at 265 nm (Optimal absorption for the dichloropyridine ring)
Injection Volume 5 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Step-by-Step Methodology & Self-Validation (SST)
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes.

  • System Equilibration: Run the initial gradient conditions (90% A) for at least 10 column volumes until the baseline stabilizes.

  • System Suitability Test (SST) - The Validation Gate: Inject a 1.0 mg/mL standard solution in triplicate.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be 1.0%. The tailing factor ( Tf​ ) must be 1.3.

    • Causality Check: If Tf​ > 1.3, it indicates incomplete protonation. The analyst must verify the TFA concentration in Mobile Phase A, as insufficient acid will lead to secondary silanol interactions.

Protocol II: LC-MS/MS (ESI-) for Trace Quantitation

For bioanalytical matrices or genotoxic impurity screening, UV detection lacks the requisite sensitivity. This protocol leverages the facile loss of the acidic proton to generate a robust [M-H] precursor ion.

Mass Spectrometry Parameters

Because TFA causes severe ion suppression in ESI, we replace it with 0.1% Formic Acid. While Formic Acid is a weaker acid (pH ~2.7), utilizing a polar-embedded or aqueous-compatible C18 column (e.g., Waters Atlantis T3) compensates for the slight decrease in retention.

MS ParameterSetting
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temp 450 °C
Cone Gas Flow 150 L/hr
Desolvation Gas 800 L/hr
MRM Transitions & Fragmentation Causality

The exact mass of the 35 Cl isotope variant is 240.95 Da. Deprotonation yields a precursor of m/z 239.9. Collision-Induced Dissociation (CID) primarily targets the weakest bonds. The loss of carbon dioxide (CO 2​ , 44 Da) from the carboxylate group is highly favored, yielding a stable product ion at m/z 195.9. A secondary loss of hydrogen fluoride (HF, 20 Da) yields the qualifier ion at m/z 175.9.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quantifier 239.9195.9 (- CO 2​ )15
Qualifier 239.9175.9 (- CO 2​
  • HF)

25

MSFragmentation M1 [M-H]⁻ Precursor m/z 239.9 (35Cl Isotope) M2 Product Ion m/z 195.9 [C6H3Cl2F2N]⁻ M1->M2 Neutral Loss: CO₂ (44 Da) M3 Product Ion m/z 175.9 [C6H2Cl2FN]⁻ M2->M3 Neutral Loss: HF (20 Da)

Proposed ESI negative mode fragmentation pathway for MRM transitions.

Self-Validation (SST)
  • Isotopic Ratio Verification: The protocol mandates monitoring the 37 Cl isotope precursor (m/z 241.9 197.9). The peak area ratio of the 239.9 transition to the 241.9 transition must fall between 1.45 and 1.65 (theoretical ~1.53 for Cl 2​ ). Deviation indicates isobaric matrix interference, invalidating the run.

Protocol III: 19 F Quantitative NMR (Absolute Purity)

Chromatographic area percent is a relative purity metric that is blind to UV-transparent impurities (e.g., inorganic salts, residual water). To establish 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid as a primary reference standard, 19 F qNMR is employed.

  • Causality for 19 F Selection: The molecule contains two equivalent fluorine atoms that resonate as a sharp, isolated singlet (typically around -100 to -105 ppm). This region is entirely free from proton overlap and aromatic impurity interference, making it vastly superior to 1 H qNMR for this specific scaffold.

qNMR Parameters
ParameterSetting
Nucleus 19 F
Solvent DMSO- d6​
Internal Standard (IS) 2,2,2-Trifluoroethanol (TFE) (Resonates ~ -77 ppm)
Relaxation Delay (D1) 20 seconds (Ensures complete relaxation of F nuclei)
Number of Scans (NS) 64
Step-by-Step Methodology
  • Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the TFE internal standard into a glass vial.

  • Dissolution: Add 0.8 mL of DMSO- d6​ . Vortex until completely dissolved. Transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition: Acquire the 19 F spectrum using inverse-gated decoupling (to suppress Nuclear Overhauser Effect, which would distort quantitation).

  • Calculation: Calculate absolute purity ( Px​ ) using the following self-validating equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of fluorine atoms [2 for analyte, 3 for TFE], M = Molar mass, W = Weight, and P = Purity of the standard).

References

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Heterocyclic inhibitors of ATR kinase (US10894052B2) Google Patents[1]

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Troubleshooting & Optimization

Technical Support Center: Functionalization of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic manipulation of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the functionalization of this highly versatile, yet electronically complex, building block.

The unique structure of this molecule, featuring a highly electron-deficient dichloropyridine ring coupled with a sterically demanding difluoroacetic acid moiety, presents specific synthetic hurdles. This document provides in-depth, troubleshooting-focused FAQs and validated protocols to empower you to anticipate and overcome these challenges in your work.

Part 1: Amide Coupling - The Primary Functionalization Step & Its Pitfalls

Amide bond formation is often the initial step in elaborating the 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid scaffold. However, the combined steric hindrance from the gem-difluoro group and the electronic properties of the molecule can lead to sluggish reactions and unexpected side products.

Frequently Asked Questions (FAQs): Amide Coupling

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low to no yield. What is the underlying issue?

Answer: The low reactivity is multifactorial. The carboxylic acid is sterically hindered by the adjacent difluoro group, making it a difficult substrate for standard coupling reagents. Furthermore, the electron-withdrawing nature of the dichloropyridine ring can reduce the nucleophilicity of the carboxylate after deprotonation. Standard coupling reagents like EDC/HOBt may not be potent enough to generate the activated ester at a sufficient rate, or the activated intermediate may not be reactive enough to overcome the steric barrier presented by the amine coupling partner.[1][2]

Question 2: I am using HATU as a stronger coupling reagent, but the reaction is still inefficient and I'm observing unknown byproducts. What could be happening?

Answer: While HATU is a more potent activating agent than EDC/HOBt, it can lead to specific side reactions, especially if used in excess or under suboptimal conditions.[3][4] One common issue is the formation of a guanidinium byproduct where HATU reacts with the N-terminal amine of your coupling partner, effectively capping it and preventing amide bond formation.[5][6] This is particularly problematic with less nucleophilic amines.

Another possibility is the decomposition of the HATU-activated ester before it can react with the amine. This can be exacerbated by prolonged reaction times or elevated temperatures.

Question 3: What are the most effective strategies to achieve high-yield amide coupling with this substrate?

Answer: For challenging couplings like this, switching to a more robust activation method is recommended.

  • Acyl Fluoride Formation: The in-situ generation of an acyl fluoride is often a superior method for coupling sterically hindered acids.[7][8] Reagents like pentafluoropyridine (PFP) can convert the carboxylic acid to the highly reactive acyl fluoride, which is less sterically demanding and more susceptible to nucleophilic attack by the amine.[7][8]

  • Phosphonium Salt Reagents: Reagents like PyBOP or PyAOP are known for their high efficiency in difficult couplings and can be a good alternative to uronium salts like HATU.[9]

  • Boron-based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be effective for direct amidation of a wide range of carboxylic acids and amines, including those that are sterically hindered.[10]

  • Reaction Conditions Optimization: Increasing the reaction temperature can help overcome the activation energy barrier.[8] Microwave heating can also be beneficial in driving sluggish reactions to completion.

Part 2: Unwanted Reactivity of the Carboxylic Acid Moiety: Decarboxylation

Beyond amide coupling, the difluoroacetic acid group itself can undergo undesirable transformations, most notably decarboxylation.

Frequently Asked Questions (FAQs): Decarboxylation

Question 4: I am observing the formation of a byproduct that appears to have lost the carboxylic acid group. What is causing this decarboxylation?

Answer: Aryldifluoroacetic acids are susceptible to decarboxylation, particularly under thermal stress.[11][12] The reaction proceeds through the loss of CO₂, potentially generating a difluoromethyl anion or radical intermediate which is then quenched. This side reaction is often observed when forcing conditions (e.g., high temperatures) are used to drive sluggish coupling reactions. The presence of certain metals can also catalyze this process.[13]

Question 5: How can I prevent or minimize decarboxylation?

Answer:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, carefully monitor the temperature and reaction time to find a balance between the desired reaction rate and the onset of decarboxylation.

  • Milder Activation Methods: Employing more reactive coupling reagents at lower temperatures (as discussed in Part 1) can circumvent the need for high heat.

  • Avoid Certain Metals: Be mindful of the potential for metal-catalyzed decarboxylation if your reaction scheme involves transition metals.[13]

Part 3: Side Reactions on the 2,6-Dichloropyridine Ring

The highly electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack, which can lead to a variety of side reactions during functionalization attempts.[14][15]

Frequently Asked Questions (FAQs): Pyridine Ring Reactivity

Question 6: During my amide coupling reaction, especially when using a basic workup, I am seeing byproducts where one or both of the chlorine atoms have been replaced. What is happening?

Answer: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] The 2- and 6-positions of the pyridine ring are highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the other chlorine.[16][17] Common nucleophiles present in your reaction or workup, such as hydroxide ions (from a basic wash), amines (if used in large excess), or even water at elevated temperatures, can displace the chloride ions.

Question 7: How can I control the regioselectivity of SNAr if I want to intentionally functionalize the pyridine ring?

Answer: The regioselectivity of SNAr on substituted 2,6-dichloropyridines can be complex and is influenced by both steric and electronic factors, as well as solvent choice.[18][19] While a comprehensive discussion is beyond the scope of this guide, generally, the substitution pattern is dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The presence of the bulky difluoroacetic acid group at the 4-position will also exert a steric influence. Careful screening of solvents and reaction conditions is necessary to achieve desired regioselectivity.[19]

Question 8: Can hydrolysis of the chlorine atoms to form pyridones be a problem?

Answer: Yes, hydrolysis to form chloropyridones is a potential side reaction, especially under basic conditions (e.g., using strong bases like NaOH or KOH) or with prolonged heating in the presence of water.[20][21][22] If your desired product is sensitive to these conditions, a non-aqueous workup or the use of milder, non-nucleophilic bases is recommended.

Part 4: Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the key decision-making processes and reaction mechanisms.

cluster_0 Amide Coupling Troubleshooting Start Start: Amide Coupling Standard_Coupling Standard Coupling (EDC/HOBt) Start->Standard_Coupling Low_Yield Low Yield? Standard_Coupling->Low_Yield Stronger_Reagent Use Stronger Reagent (HATU, PyBOP) Low_Yield->Stronger_Reagent Yes Success Success Low_Yield->Success No Side_Products Side Products? Stronger_Reagent->Side_Products Acyl_Fluoride Consider Acyl Fluoride (PFP) or Boron Reagent Side_Products->Acyl_Fluoride Yes Optimize_Conditions Optimize Temp/Time Side_Products->Optimize_Conditions No Acyl_Fluoride->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for amide coupling reactions.

cluster_1 Potential Side Reaction Pathways Start 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid Amide_Coupling Amide Coupling Conditions Start->Amide_Coupling SNAr_Conditions Nucleophilic Conditions (Base, Excess Amine, Heat) Start->SNAr_Conditions Thermal_Stress High Temperature Start->Thermal_Stress Desired_Amide Desired Amide Product Amide_Coupling->Desired_Amide SNAr_Product SNAr Product(s) (Cl displacement) SNAr_Conditions->SNAr_Product Hydrolysis_Product Hydrolysis Product (Pyridone formation) SNAr_Conditions->Hydrolysis_Product Decarboxylation_Product Decarboxylation Product (Loss of COOH) Thermal_Stress->Decarboxylation_Product

Caption: Overview of potential side reaction pathways.

Part 5: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate.

Protocol 1: Robust Amide Coupling via Acyl Fluoride Intermediate using PFP

This protocol is adapted from methodologies for challenging amide bond formations.[7][8]

  • Activation: In a dry, inert atmosphere flask, dissolve 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (1.0 eq) in anhydrous acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) followed by pentafluoropyridine (PFP) (1.0 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride. The progress of the activation can be monitored by ¹⁹F NMR if desired.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for the displacement of a chlorine atom with an amine nucleophile.

  • Setup: In a sealed reaction vessel, combine the 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid derivative (e.g., the corresponding amide or ester) (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54035-54042. [Link]

  • Sedgwick, D. M., Rassolov, V., & Smith, B. D. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6148-6154. [Link]

  • BPS Bioscience. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Hollis, M. G., Waddell, D. C., & Butcher, R. J. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2536-2545. [Link]

  • Sparr, C. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. [Link]

  • Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? [Link]

  • Wavefunction. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • Hollis, M. G., Waddell, D. C., & Butcher, R. J. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2536-2545. [Link]

  • Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5195. [Link]

  • Google Patents. (n.d.). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • R Discovery. (2021). Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS-CF2 bond. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [Link]

  • He, Z., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5951-5955. [Link]

  • Zhang, Y., et al. (2021). Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond. Organic & Biomolecular Chemistry, 19(32), 7024-7030. [Link]

  • Yoshimi, Y. (2020). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible-Light Photoredox Conditions. The Journal of Organic Chemistry, 85(1), 13-27. [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • ResearchGate. (2020). Silver‐Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. [Link]

  • Google Patents. (n.d.).
  • He, Z., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5951-5955. [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]

  • ResearchGate. (n.d.). Coupling reaction of aromatic amides with 2,2‐difluorovinyl tosylate. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068-2071. [Link]

  • Lee, C., & Kim, I. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2588-2594. [Link]

  • Wang, S., Zhao, C., Zhang, X., & Qin, H. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087-4101. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Chemical Biology, 17(5), 1185-1194. [Link]

  • Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells. (2010). Chemical Communications, 46(48), 9194-9196. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 2,6-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic hurdles encountered when working with 2,6-dichloropyridine derivatives. This resource synthesizes field-proven protocols, causality-driven troubleshooting, and quantitative data to help drug development professionals achieve high-yielding, chemoselective cross-couplings.

Mechanistic Context & Fundamental Challenges

2,6-Dichloropyridines are notoriously challenging substrates for palladium-catalyzed cross-coupling. While the electron-deficient nature of the pyridine ring should theoretically accelerate oxidative addition, this is counteracted by two major factors:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the electrophilic Pd(II) intermediate, forming an inactive off-cycle complex and halting the catalytic cycle[1].

  • Steric Hindrance: The 2- and 6- positions flank the nitrogen atom. Once the first coupling occurs (mono-arylation/alkylation), the newly introduced group creates significant steric bulk. While this hinders the second coupling (allowing for chemoselectivity), it also makes the initial transmetalation and reductive elimination steps energetically demanding[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Poison Catalyst Poisoning (Pyridine N-coordination) Pd0->Poison Unhindered N PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII High barrier due to C-Cl TransMet Transmetalation with R-B(OH)2 PdII->TransMet PdII_R Ar-Pd(II)-R Intermediate TransMet->PdII_R Base required RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product 2-Chloro-6-R-pyridine (Mono-coupled) RedElim->Product

Catalytic cycle highlighting the rate-limiting oxidative addition and potential catalyst poisoning.

Troubleshooting Guide

Q1: I am observing primarily starting material recovery with no product formation. How do I initiate oxidative addition? A1: Low yields often stem from the lower reactivity of the C-Cl bond and catalyst inhibition by the pyridine nitrogen. To overcome this, you must switch to a highly active catalyst system utilizing bulky, electron-rich phosphine ligands. Ligands such as FcPPh₂ or SPhos increase electron density on the palladium center (facilitating oxidative addition into the strong C-Cl bond) while their steric bulk prevents the pyridine nitrogen from coordinating and poisoning the catalyst.

Q2: My reaction yields a mixture of mono-arylated and di-arylated products. How can I control chemoselectivity for strictly mono-arylation? A2: Chemoselectivity is dictated by stoichiometry and sterics. The first coupling introduces a bulky aryl or alkyl group, which sterically shields the remaining C-Cl bond. This raises the transition state barrier for the second oxidative addition[2]. To exploit this causality, strictly limit your boronic acid/ester to 1.0–1.1 equivalents and lower the reaction temperature (e.g., from 120 °C to 100 °C).

Q3: I am seeing high levels of protodeboronation of my boronic acid. How do I mitigate this? A3: Protodeboronation competes directly with the transmetalation step. If transmetalation is slow (due to the steric hindrance of the 2,6-dichloropyridine), the boronic acid degrades. Mitigate this by switching from free boronic acids to bench-stable pinacol boronic esters (Bpin)[2]. Additionally, use a milder base like K₃PO₄ in a biphasic solvent system (e.g., Dioxane/H₂O) to control the concentration of the active boronate species, minimizing degradation pathways.

Troubleshooting Start Issue: Low/No Yield in Suzuki Coupling CheckCat Is the Pd catalyst/ligand system electron-rich & bulky? Start->CheckCat ChangeCat Switch to Pd2(dba)3 + FcPPh2 or SPhos CheckCat->ChangeCat No CheckBase Is protodeboronation competing? CheckCat->CheckBase Yes ChangeCat->CheckBase ChangeBase Use milder base (K3PO4) & biphasic solvent CheckBase->ChangeBase Yes CheckSteric Is di-arylation occurring instead of mono? CheckBase->CheckSteric No ChangeBase->CheckSteric ChangeSteric Lower temp & use strict 1.0 eq boronic acid CheckSteric->ChangeSteric Yes Success Optimized Mono-arylation of 2,6-Dichloropyridine CheckSteric->Success No ChangeSteric->Success

Logical troubleshooting workflow for optimizing 2,6-dichloropyridine Suzuki couplings.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the selective mono-alkylation/arylation of 2,6-dichloropyridines, demonstrating the critical impact of ligand and temperature selection[2].

Catalyst (mol %)Ligand (mol %)Base (Equiv)Solvent SystemTemp (°C)Result / Isolated Yield
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3.0)Toluene/H₂O (2:1)110Poor efficiency; mostly SM
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (3.0)Dioxane/H₂O (2:1)10074% (Selective Mono-coupled)
Pd₂(dba)₃ (2)FcPPh₂ (12)K₃PO₄ (3.0)Dioxane/H₂O (2:1)10085% (Selective Mono-coupled)
Pd₂(dba)₃ (2)FcPPh₂ (12)K₃PO₄ (3.0)Dioxane/H₂O (2:1)120Increased Di-coupled byproduct

Validated Experimental Protocol

Self-Validating Protocol: Chemoselective Mono-Coupling of 2,6-Dichloropyridine Objective: Synthesize 2-chloro-6-alkyl/arylpyridine with >95% chemoselectivity.

  • Step 1: Reaction Setup (Inert Atmosphere) To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv), the pinacol boronic ester (1.1 equiv), and K₃PO₄ (3.0 equiv). Causality & Validation Check: Ensure the K₃PO₄ is finely milled and dry; clumped base severely retards the transmetalation rate, allowing protodeboronation to outcompete the cross-coupling.

  • Step 2: Catalyst Loading Add Pd₂(dba)₃ (1–2 mol %) and FcPPh₂ (6–12 mol %)[2]. Causality Note: The bulky nature of FcPPh₂ forces the Pd center into a highly active, low-coordinate state, preventing off-cycle coordination by the pyridine nitrogen.

  • Step 3: Solvent Addition & Degassing Add a 2:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Validation Check: The solution should transition from a dark suspension to a characteristic reddish-brown homogeneous catalyst resting state upon heating.

  • Step 4: Heating & Reaction Monitoring Heat the reaction mixture to 100 °C. Monitor the reaction via GC-MS or LC-MS every 2 hours. Validation Check: Look for the disappearance of the 2,6-dichloropyridine isotopic cluster (m/z ~147) and the appearance of the mono-coupled product. If the di-coupled mass appears at >5% relative abundance, immediately cool the reaction to 80 °C to preserve chemoselectivity.

  • Step 5: Quenching & Workup Once the limiting reagent is consumed (typically 12–24 hours), cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling on a substrate that has both chlorine and bromine atoms, such as 3,5-dibromo-2,6-dichloropyridine? A: Yes. The C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond. Palladium-catalyzed cross-coupling reactions will occur chemoselectively at the brominated positions first. You can successfully synthesize 2,6-dichloro-3,5-diarylpyridines without reacting the chlorine atoms, which can then be functionalized later under more forcing conditions[3].

Q: Why does the addition of water to the solvent system improve yields? A: While water can promote protodeboronation in sensitive substrates, a biphasic system (like Dioxane/H₂O) is often essential for 2,6-dichloropyridines. The water dissolves the inorganic base (K₃PO₄), facilitating the formation of the reactive boronate species required for the difficult transmetalation step, while maintaining the organic substrates in the organic phase[2].

Q: Are N-Heterocyclic Carbene (NHC) ligands effective for this transformation? A: Yes, NHC ligands can be highly effective alternatives to phosphines for deactivated aryl chlorides. They provide strong σ-donation (accelerating oxidative addition) and significant steric shielding (preventing pyridine coordination). If FcPPh₂ or SPhos fails, switching to a Pd-NHC precatalyst is a recommended secondary troubleshooting step[1].

Sources

🧪 Technical Support Center: Fluorinated Pyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Purification Troubleshooting Portal. Fluorinated pyridines are highly valuable scaffolds in drug development, but their unique physicochemical properties—such as extreme electron deficiency, altered basicity, and high volatility—present significant isolation challenges. This guide provides field-proven, mechanistically grounded solutions for your purification workflows.

📊 Quick Reference: Physicochemical Shifts Upon Fluorination

Understanding why your compound behaves differently is the first step in troubleshooting. The introduction of fluorine drastically alters the electronic landscape of the pyridine ring, directly impacting chromatographic retention and stability.

PropertyPyridine2-FluoropyridinePentafluoropyridinePurification Impact & Causality
pKa (Conjugate Acid) ~ 5.2~ -0.44<< 0Fluorine's electronegativity drastically reduces basicity[1]. This reduces peak tailing on silica (fewer silanol interactions) but alters ion-pairing dynamics in reverse-phase HPLC.
LogP 0.650.902.00Increased lipophilicity on paper, but highly fluorinated species exhibit "fluorophilicity," resisting standard lipophilic interactions on C18 columns.
Boiling Point (°C) 1159084Increased volatility due to reduced intermolecular hydrogen bonding. High risk of product loss during solvent evaporation.

❓ Troubleshooting FAQs

Q1: My mono- and di-fluorinated pyridine derivatives are co-eluting with non-fluorinated starting materials on a standard C18 column. How can I achieve baseline resolution?

The Causality: Standard C18 columns rely almost exclusively on hydrophobic/dispersive interactions. Because substituting a hydrogen atom for a fluorine atom does not drastically alter the molecule's steric bulk or hydrophobic footprint, C18 phases often fail to discriminate between the two.

The Solution: Switch to a[2]. PFP columns offer orthogonal retention mechanisms. The electron-deficient pentafluorophenyl ring engages in strong π−π interactions with your analytes. Furthermore, the highly polar C–F bonds on the stationary phase provide unique dipole-dipole and hydrogen-bonding interactions[2]. This allows the PFP column to separate fluorinated and non-fluorinated pyridines based on their distinct electronic distributions rather than purely on lipophilicity.

PFP_Mechanism cluster_PFP Pentafluorophenyl (PFP) Phase cluster_C18 Standard C18 Phase Analyte Fluorinated Pyridine Analyte PiPi π-π Interactions Analyte->PiPi Strong Retention Dipole Dipole-Dipole & H-Bonding Analyte->Dipole Ionic Ionic Interactions Analyte->Ionic Hydrophobic Hydrophobic / Dispersive Interactions Only Analyte->Hydrophobic Weak Retention (Co-elution risk)

Orthogonal retention mechanisms of PFP versus standard C18 stationary phases.

Q2: I am synthesizing a heavily fluorinated pyridine (e.g., a perfluoroalkyl-tagged derivative). It streaks on silica and won't retain on reverse-phase HPLC. What are my options?

The Causality: Highly fluorinated compounds exhibit a unique phase behavior known as "fluorophilicity." They partition poorly into both polar (aqueous) media and standard non-polar (hydrocarbon) media, making traditional normal-phase and reverse-phase chromatography highly inefficient.

The Solution: Employ [3]. By utilizing a silica gel bonded with a fluorocarbon phase (e.g., FluoroFlash, −SiMe2​(CH2​)2​C8​F17​ ), you can selectively retain fluorous-tagged molecules via fluorine-fluorine interactions. Organic impurities are washed away with a "fluorophobic" solvent (like 80% aqueous methanol), and your pure product is subsequently eluted with a "fluorophilic" wash (like 100% THF)[3]. For specific complex mixtures, can also be utilized[4].

FSPE Start Crude Mixture (Fluorous + Organic) Load Load onto Fluorous Silica Gel Start->Load Wash Fluorophobic Wash (e.g., 80% MeOH/H2O) Load->Wash Elute Fluorophilic Elution (e.g., 100% THF) Wash->Elute Retained OrgOut Organic Compounds Elute (Waste) Wash->OrgOut Pass 1 FluOut Fluorous Compounds Elute (Product) Elute->FluOut Pass 2

Standard Fluorous Solid-Phase Extraction (F-SPE) workflow for fluorous-tagged compounds.

Q3: My isolated fluorinated pyridine product is degrading during concentration or silica gel chromatography. What is causing this instability?

The Causality: Fluorinated pyridines, particularly those with fluorine at the 2- or 4-positions (ortho/para to the basic nitrogen), are highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). The electronegative fluorine atoms further deplete the electron density of the already electron-deficient pyridine ring, turning the fluorine into an excellent leaving group when exposed to nucleophiles. The Solution: Avoid nucleophilic solvents (e.g., methanol, ethanol, or primary/secondary amines) during purification and storage, especially under basic conditions. Concentrate samples at low temperatures (≤ 30 °C) to avoid thermal degradation and volatility losses. If the compound is highly activated, consider using neutral or deactivated alumina instead of acidic silica gel.

🔬 Validated Experimental Protocols

Protocol 1: Pentafluorophenyl (PFP) HPLC Method Development

Objective: Baseline separation of closely related fluorinated/non-fluorinated pyridine analogs.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Mechanistic note: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile can suppress the π−π interactions between the stationary phase and the analyte.

  • Column Equilibration: Equilibrate a commercial PFP column (e.g., 5 µm, 150 x 4.6 mm) with 5% B at 1.0 mL/min.

  • Gradient Screening: Run a generic gradient from 5% B to 95% B over 15 minutes.

  • Validation Checkpoint (Self-Validating System): Calculate the Selectivity Factor ( α ) between your fluorinated product and the non-fluorinated impurity.

    • Logic Gate: If α<1.2 , the separation is insufficient. Do not proceed to preparative scale. Instead, adjust the pH of Mobile Phase A. Because fluorination lowers the pKa of pyridine[1], lowering the mobile phase pH to 2.5 ensures both species are fully protonated, maximizing ionic interactions with the partial negative charges on the PFP fluorine atoms[2].

  • Scale-Up: Once α≥1.5 is achieved, transfer the gradient linearly to a preparative PFP column.

Protocol 2: Standard Fluorous Solid-Phase Extraction (F-SPE)

Objective: Rapid isolation of highly fluorinated pyridines from organic reaction mixtures.

  • Column Conditioning: Mount a fluorous silica gel cartridge (e.g., FluoroFlash) on a vacuum manifold. Condition with 2 column volumes (CV) of the fluorophilic elution solvent (100% THF), followed by 2 CV of the fluorophobic wash solvent (80% MeOH / 20% H2​O ).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMF or DMSO (fluorophobic solvents) and load it onto the cartridge.

  • Fluorophobic Wash (Pass 1): Elute with 3 CV of 80% MeOH / 20% H2​O . Collect this fraction; it contains the non-fluorinated organic impurities[3].

  • Validation Checkpoint (Self-Validating System): Spot the Pass 1 wash fraction on a TLC plate and visualize under UV.

    • Logic Gate: If your fluorous product is detected in this wash, your wash solvent is too fluorophilic. Abort the run, recover the mixture, and re-run using a wash solvent with higher water content (e.g., 60% MeOH / 40% H2​O ).

  • Fluorophilic Elution (Pass 2): Elute with 3 CV of 100% THF or 100% Methanol. The strong fluorophilic environment breaks the fluorine-fluorine interactions, releasing your pure fluorinated pyridine product[3].

📚 References

  • Synthetic applications of fluorous solid-phase extraction (F-SPE) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds Source: Organic Letters (ACS Publications) URL:[Link]

  • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives Source: Journal of Chromatography A URL:[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL:[Link]

Sources

How to prevent decomposition of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (Compound ID: BLD-2924650-95-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic building block throughout its handling, storage, and application. By understanding its potential decomposition pathways, you can implement preventative measures that safeguard the quality of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Vulnerabilities

The structure of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid presents several key chemical features that, while synthetically useful, are also potential points of instability if not managed correctly.

  • Dichloropyridine Ring: This electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), where the chloride atoms can be displaced.[1][2][3] The pyridine nitrogen also introduces a degree of basicity and can be a site for oxidation.

  • gem-Difluoroacetic Acid Moiety: The two fluorine atoms are strongly electron-withdrawing. This property increases the acidity of the carboxylic proton but can also facilitate decarboxylation (loss of CO₂) under certain conditions, particularly heat.[4][5][6]

  • Photoreactivity: Pyridine-containing compounds can be sensitive to light, potentially leading to complex photochemical reactions and degradation.[7][8][9]

This guide provides a proactive approach to preventing decomposition by addressing these vulnerabilities directly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, store the solid compound at -20°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen).[10] For short-term use, storage at 2-8°C is acceptable. Always minimize exposure to light, moisture, and atmospheric oxygen.[10][11]

Q2: My solution of the compound has turned a pale yellow. What does this indicate?

A2: A color change often signifies the initial stages of decomposition. The most likely causes are photodegradation from light exposure or a slow reaction with the solvent or trace impurities. We recommend preparing solutions fresh for each experiment and storing them in amber vials or vials wrapped in aluminum foil.

Q3: Can I use protic solvents like methanol or water with this compound?

A3: While the compound has some solubility in polar solvents, prolonged exposure to protic solvents, especially in the presence of mild bases or heat, can promote nucleophilic substitution of the chloro groups or hydrolysis. For reactions or storage in solution, anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) are strongly recommended.[12]

Q4: I am seeing a new, smaller peak in my HPLC analysis after leaving my sample on the autosampler overnight. What could it be?

A4: This is a classic sign of on-instrument degradation. The most probable cause is decarboxylation, leading to the formation of 4-(difluoromethyl)-2,6-dichloropyridine. This can be exacerbated by elevated temperatures in the sample compartment or the pH of your mobile phase.

Visualizing Potential Decomposition Pathways

Understanding how the molecule can degrade is the first step toward prevention. The following diagram illustrates the primary pathways of concern.

cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis / Nucleophilic Substitution cluster_photodegradation Photodegradation MAIN 2-(2,6-Dichloropyridin-4-yl)- 2,2-difluoroacetic acid DEC 4-(Difluoromethyl)-2,6-dichloropyridine + CO₂ MAIN->DEC Heat / Δ HYD Hydroxy- or Alkoxy- substituted Pyridine Derivatives MAIN->HYD H₂O / ROH Base (e.g., amine) PHO Complex Mixture of Rearranged Products MAIN->PHO UV/Visible Light (hν)

Caption: Primary decomposition pathways for the target compound.

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields in Synthetic Reactions

You are using the compound as a starting material, but your reaction yields are variable or lower than expected.

Possible Cause: The compound has degraded either in storage or during the reaction setup, reducing the amount of active starting material.

Troubleshooting Workflow:

A Observation: Low/Inconsistent Yields B Hypothesis 1: Degradation in Storage A->B C Hypothesis 2: Degradation in Reaction A->C D Diagnostic Test: Analyze Solid Stock B->D E Diagnostic Test: Analyze Freshly Prepared Solution C->E F Result: Degradants Present D->F Yes G Result: Stock is Pure D->G No E->F H Solution: Review Storage Protocol. (See Table 1) F->H I Solution: Investigate Reaction Conditions (pH, Temp, Solvent) G->I

Caption: Logic flow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Stock Purity: Dissolve a small sample of your solid stock material in a suitable anhydrous solvent (e.g., Acetonitrile) and immediately analyze it by HPLC-MS and ¹H/¹⁹F NMR.[13][14][15] This establishes a baseline purity.

  • Evaluate Reaction Conditions:

    • Temperature: Are you using excessive heat? While some reactions require it, be aware that temperatures above 100-120°C can significantly accelerate decarboxylation.[4]

    • pH/Basicity: Are strong, non-hindered bases (e.g., NaOH, MeO⁻) or nucleophilic amines present? These can readily displace the chloro groups.[3][16] Consider using non-nucleophilic bases (e.g., DBU, Proton-Sponge) if only deprotonation of the acid is required.

    • Solvent: Ensure your solvents are anhydrous. Water can act as a nucleophile, leading to hydrolysis products.[10][17][18]

Problem 2: Appearance of Unknown Impurities in Stability Studies

You are performing forced degradation studies, and you observe unexpected peaks by HPLC or UPLC.[19]

Possible Cause: The stress conditions (acid, base, oxidation, light, heat) are causing predictable degradation, which can be identified to build a complete impurity profile.

Experimental Protocol: Forced Degradation Study

This protocol helps identify potential degradation products and establishes the stability-indicating nature of your analytical method.[19]

  • Preparation: Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent like Acetonitrile:Water (1:1).

  • Stress Conditions: [19]

    • Acid Hydrolysis: Add 1M HCl to one sample. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1M NaOH to a second sample. Keep at room temperature for 3 hours.

    • Oxidation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a fourth sample at 105°C for 24 hours.

    • Photostability: Expose the final sample to UV light (e.g., 254 nm) for 48 hours.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples by a gradient reverse-phase HPLC method with both UV and Mass Spectrometry (MS) detection.[14]

  • Interpretation:

    • A major peak corresponding to the loss of 44 Da (CO₂) under thermal stress confirms decarboxylation.

    • Peaks corresponding to a mass increase of 1 Da (Cl replaced by OH) under hydrolytic stress indicate hydrolysis.

    • A complex pattern of new peaks under UV exposure confirms photosensitivity.[7]

Summary of Recommended Handling & Storage Conditions

ParameterRecommendationRationale & References
Storage Temperature Solid: -20°C (long-term), 2-8°C (short-term) Solution: Prepare fresh; if necessary, store at -20°C.Low temperatures slow kinetic processes like decarboxylation and hydrolysis.[10]
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents potential oxidation and degradation from atmospheric moisture.[10][11]
Light Store in amber vials or protect from light with foil.Pyridine moieties can be photoreactive, leading to complex rearrangements and degradation.[7][8][10]
Compatible Solvents Anhydrous Aprotic Solvents: THF, Dichloromethane (DCM), Acetonitrile (ACN), DMF, Dioxane.These solvents are non-nucleophilic and minimize the risk of hydrolysis or solvolysis.[12]
Incompatible Reagents Strong, non-hindered bases (e.g., NaOH, KOH, alkoxides), strong nucleophiles, prolonged exposure to water/alcohols.These can readily participate in SNAr reactions, displacing the chloro groups.[3][16][20]

By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the integrity of your material and the reproducibility of your scientific outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid.
  • Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing.
  • PMC. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.
  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities.
  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • ResearchGate. (2025). Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Waters. (n.d.). Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron.
  • Nature. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation.
  • ACS Publications. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Proactive Molecular. (2025). How to store fluorinated pharmaceutical intermediates properly?.
  • PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Practices for Proper Chemical Storage.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubMed. (2025). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase.
  • Acta Physico-Chimica Sinica. (2022). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • BLDpharm. (n.d.). 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetaldehyde.

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing challenges in synthesizing amides from sterically hindered or electron-deficient amines (e.g., N -methyl amino acids, anilines, adamantylamines).

Because steric clash drastically reduces the rate of aminolysis, standard coupling conditions often fail, allowing competing side reactions to dominate. This portal provides causality-driven troubleshooting, validated protocols, and reagent selection guides to overcome these thermodynamic and kinetic barriers.

Core Principles & Reagent Selection (FAQs)

Q: Why do standard carbodiimide (EDC/DCC) or HOBt-based methods fail with hindered amines? A: Amide bond formation is a kinetic race. Standard activation forms an O-acylisourea or OBt active ester. If the amine is highly sterically hindered, the rate of the desired aminolysis step drops significantly. When aminolysis is slow, the active ester has time to undergo deleterious side reactions, such as hydrolysis, rearrangement to an unreactive N -acylisourea, or oxazolone formation (which leads to racemization)[1].

Q: What are the recommended alternatives for moderate to severe steric hindrance? A: For sterically hindered N -methyl amines, it is necessary to move beyond standard reagents to more potent activating agents[2].

  • Uronium/Aminium Salts: Reagents like HATU and COMU are excellent first-line alternatives that generate highly reactive active esters[2].

  • Phosphonic Anhydrides: T3P is highly effective for difficult couplings while minimizing racemization[3].

  • Modern Catalytic Systems: The combination of TCFH and catalytic Oxyma is a highly reactive, inexpensive, and safe reagent combination that provides excellent chemoselectivity for poorly nucleophilic amines[4].

Q: When should I use acid fluorides instead of in situ coupling reagents? A: Classical approaches (including HATU and COMU) generally fail for extreme steric hindrance, such as coupling to N -(1-adamantyl) or contiguous α -aminoisobutyric acid (Aib) residues[5],[1]. Acid fluorides are significantly smaller than acid chlorides and do not readily form ketenes in the presence of tertiary amines. This reduced steric profile at the electrophilic center allows them to acylate extremely hindered secondary amines under neutral conditions where other methods fail[5].

Reagent Comparison Matrix

To optimize your reaction, select a reagent system that balances reactivity with your tolerance for epimerization and byproduct formation.

Coupling ReagentReactivity LevelByproduct ProfileEpimerization ControlBest Application
HATU / COMU Very HighWater-soluble (COMU)ModerateSecondary amines, moderate steric hindrance[2].
T3P HighWater-solubleExcellentChiral substrates with sensitive α -stereocenters; large-scale process chemistry[3].
TCFH / Oxyma Very HighImidazolium saltsExcellentChemoselective coupling of poorly nucleophilic amines[4].
Acid Fluorides ExtremeFluoride saltsExcellentExtreme steric clash (e.g., Aib, adamantyl, mesityl)[5],[1].

Troubleshooting Common Experimental Failures

Issue 1: Complete consumption of the carboxylic acid, but no amide product is formed. LC-MS shows a +98 Da mass adduct on the amine.

  • The Causality: You are observing guanidinylation. When using uronium salts (like HATU or HBTU), the coupling reagent can react directly with the amine moiety to form a dead-end guanidinium byproduct[6]. This occurs when the carboxylic acid activation is slow, or if the amine is added before the acid is fully activated.

  • The Solution: Implement a strict pre-activation protocol. Stir the carboxylic acid, HATU, and base for 15–30 minutes before adding the hindered amine[2]. Alternatively, switch to a non-uronium reagent like T3P or TCFH.

Mechanism Acid Carboxylic Acid ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation (Fast) HATU HATU / Base HATU->ActiveEster Guanidinium Guanidinium Byproduct (Dead End) HATU->Guanidinium Direct Reaction (If amine added too early) Amide Desired Amide ActiveEster->Amide Aminolysis (Slow for hindered) Amine Hindered Amine Amine->Amide Amine->Guanidinium

Caption: Kinetic pathways in uronium-mediated coupling showing the guanidinylation failure mode.

Issue 2: The reaction proceeds, but I am observing severe epimerization at the α -chiral center of the carboxylic acid.

  • The Causality: Epimerization is driven by the formation of an oxazolone intermediate, which is readily deprotonated by strong bases. The chance of racemization increases with stronger bases, excess base, and poorly nucleophilic amines (which prolong the lifetime of the activated intermediate)[3].

  • The Solution: First, change your base. DIPEA is highly basic (aqueous pKa ~10.1). Switch to N -methylmorpholine (NMM, pKa ~7.4) or collidine, which are basic enough to drive the reaction but yield significantly less racemization[3]. Second, use T3P as the coupling reagent, as it is a preferred activator to reduce racemization during the coupling of chiral acids[3].

Validated Experimental Protocols

Protocol A: TCFH / Catalytic Oxyma Coupling

Designed for high chemoselectivity and efficiency with poorly nucleophilic amines[4].

  • Preparation: To an oven-dried flask under inert atmosphere, add the carboxylic acid (1.0 eq), Oxyma Pure (0.1–1.0 eq), and TCFH (1.1 eq).

  • Solvent: Dissolve the mixture in anhydrous acetonitrile or dichloromethane (DCM).

  • Activation: Add N -methylimidazole (NMI) (2.2–2.5 eq) dropwise. Stir the mixture at room temperature for 10 minutes to generate the highly reactive acyl-Oxyma intermediate in situ.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Monitoring: Stir at room temperature. The reaction is often rapid and may be complete in under an hour[2]. Monitor consumption of the active ester via LC-MS.

  • Workup: Quench with water. The workup is simplified as the byproducts of TCFH and Oxyma are highly water-soluble[2].

Protocol B: In Situ Acid Fluoride Generation (TFFH Method)

Designed for extreme steric hindrance (e.g., contiguous Aib residues) where standard active esters fail[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (Fluoro- N,N,N′,N′ -tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.0 eq)[2].

  • Pre-activation: Stir the mixture at room temperature for 30 minutes. Self-Validation Step: Acid fluorides are stable enough to be observed; you can verify formation via IR spectroscopy (distinct carbonyl stretch ~1840 cm⁻¹) or GC-MS[5].

  • Coupling: Once the acid fluoride is fully formed, add the highly hindered amine (1.2 eq).

  • Execution: Stir at room temperature. Because acid fluorides are thermally stable and less prone to oxazolone formation, the reaction can be safely heated (e.g., 40–50 °C) if aminolysis remains sluggish[5].

DecisionTree Start Evaluate Amine & Acid Steric Hindrance Moderate Moderate Hindrance (e.g., sec-alkyl amines) Start->Moderate Severe Severe Hindrance (e.g., N-methyl Aib, adamantyl) Start->Severe Chiral Sensitive α-Chiral Center? (Risk of Epimerization) Moderate->Chiral TCFH TCFH + Catalytic Oxyma + NMI Severe->TCFH Chemoselectivity needed AcidFluoride Acid Fluoride Method (TFFH or Cyanuric Fluoride) Severe->AcidFluoride Extreme steric clash HATU HATU or COMU + DIPEA Chiral->HATU No T3P T3P + NMM/Pyridine (Minimizes Racemization) Chiral->T3P Yes

Caption: Decision matrix for selecting the optimal coupling strategy based on steric hindrance and chirality.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Synthesis of Secondary Amides from Thiocarbamates Source: ACS Publications (Organic Letters) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL:[Link]

Sources

Scaling up the synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scalable synthesis of fluorinated pyridine building blocks. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, safety, and operational challenges associated with scaling up the synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid .

Moving this chemistry from the milligram bench-scale to the kilogram pilot-scale requires strict attention to thermal hazards and intermediate stability. Below, you will find validated protocols, safety data, and troubleshooting FAQs to ensure a self-validating, high-yield workflow.

Process Overview & Mechanistic Pathway

The synthesis relies on a two-phase approach: a copper-mediated cross-coupling of 4-bromo-2,6-dichloropyridine with ethyl bromodifluoroacetate[1], followed by a tightly controlled saponification.

G SM 4-Bromo-2,6-dichloropyridine + BrCF2CO2Et Cu Cu(0) / DMF 60 °C SM->Cu Intermediate Ethyl 2-(2,6-dichloropyridin-4-yl) -2,2-difluoroacetate Cu->Intermediate Cross-Coupling SideProduct Thermal Runaway (If DMSO used) Cu->SideProduct Solvent = DMSO Hydrolysis NaOH (aq) / THF 0 °C to RT Intermediate->Hydrolysis Product 2-(2,6-Dichloropyridin-4-yl) -2,2-difluoroacetic acid Hydrolysis->Product Controlled Hydrolysis Decarb 2,6-Dichloro-4- (difluoromethyl)pyridine (Decarboxylation) Hydrolysis->Decarb Excess Heat

Workflow for the scalable synthesis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid.

Validated Experimental Protocols (Scale-Up Adapted)

To guarantee reproducibility, these protocols are designed as self-validating systems , meaning they contain built-in visual or analytical checkpoints to confirm success before proceeding to the next step.

Phase A: Copper-Mediated Cross-Coupling

Causality Note: We strictly utilize N,N-Dimethylformamide (DMF) instead of Dimethyl Sulfoxide (DMSO) to prevent catastrophic thermal runaway during scale-up[2].

  • Copper Activation: Suspend Copper powder (2.1 equiv, ~50 µm particle size) in a 2% iodine/acetone solution for 5 minutes. Filter and wash with pure acetone.

    • Validation Checkpoint: The powder must transition from a dull, oxidized brown to a bright, metallic brick-red. If it remains dark, repeat the wash.

  • Reactor Charging: Under a nitrogen atmosphere, charge a jacketed reactor with the activated Cu powder, anhydrous DMF (10 volumes), and 4-bromo-2,6-dichloropyridine (1.0 equiv). Heat the suspension to 55 °C.

  • Reagent Dosing: Begin a slow, dropwise addition of ethyl bromodifluoroacetate (1.3 equiv).

    • Validation Checkpoint: Monitor the internal temperature probe. A controlled exotherm (rising to ~60–65 °C) confirms the active generation of the Cu-CF2CO2Et intermediate. Adjust the dosing rate to prevent the temperature from exceeding 65 °C.

  • In-Process Control (IPC): After 4 hours, pull an aliquot for 19 F NMR analysis.

    • Validation Checkpoint: The reaction is complete when the starting material singlet ( -62 ppm) disappears and the product difluoromethylene peak ( -104 ppm) fully emerges.

  • Workup: Cool to 20 °C and filter the mixture through a Celite pad to remove solid copper. Partition the filtrate between MTBE and a 10% w/v aqueous EDTA solution. The EDTA will chelate residual Cu(I)/Cu(II) ions, pulling them into the aqueous layer as a deep blue complex and preventing emulsions.

Phase B: Controlled Saponification

Causality Note: Pyridyl difluoroacetic acids are highly prone to decarboxylation[3]. The activation energy for the loss of CO 2​ is easily reached at room temperature under basic or acidic extremes. Strict thermal control is mandatory.

  • Base Addition: Dissolve the intermediate ester in THF (5 volumes). Cool the reactor jacket to 0 °C. Slowly dose in 1M NaOH (aq) (1.5 equiv).

    • Validation Checkpoint: The pH should stabilize around 11. A continuous drop in pH indicates active ester hydrolysis consuming the hydroxide.

  • IPC: Monitor by TLC or LC-MS until the ester is fully consumed (typically 2–3 hours at 0 °C).

  • Acidification (Critical Step): Maintain the internal temperature at strictly < 5 °C. Slowly add 1M HCl until the pH reaches 2.0.

    • Validation Checkpoint: The free acid will precipitate or phase-separate. Warning: If you observe gas bubbling (CO 2​ evolution) during this step, catastrophic decarboxylation is occurring; immediately increase cooling capacity.

  • Isolation: Extract with cold Ethyl Acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (bath temperature < 25 °C) to yield the final product.

Critical Process Parameters & Safety Data

The most significant hazard in this workflow is the cross-coupling step. While DMSO is heavily cited in bench-scale literature for difluoroalkylation[1], Accelerating Rate Calorimetry (ARC) proves it is incompatible with scale-up due to a dangerously low decomposition onset temperature[2][4].

Table 1: Thermal Hazard Assessment for Cu-Mediated Cross-Coupling (50 mmol scale)

ParameterDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Heat of Reaction ( Δ H) -13.5 kJComparable
Adiabatic Temp. Rise ( Δ T ad​ ) 129.5 °CComparable
MTSR *189.5 °C~190.0 °C
Decomposition Onset Temp. 115.5 °C> 400.0 °C
Safety Classification High Risk (Runaway) Safe for Scale-up

*MTSR = Maximum Temperature of a Synthesis Reaction. Data adapted from safety evaluations of bromopyridine cross-couplings[2].

Troubleshooting Guides & FAQs

Q: Why did my pilot-scale reaction in DMSO experience a sudden pressure and temperature spike? A: You have encountered a thermal runaway. While DMSO is a standard solvent for this chemistry at the bench scale, the post-reaction mixture in DMSO has a decomposition onset temperature of 115.5 °C[2]. Because the MTSR for this highly exothermic coupling reaches ~189.5 °C, the system easily self-heats past the decomposition threshold if active cooling fails[2][4]. Switching to DMF entirely mitigates this risk.

Q: I am recovering unreacted 4-bromo-2,6-dichloropyridine. How do I initiate the coupling? A: Copper powder readily passivates with a layer of copper(II) oxide (CuO), which inhibits the generation of the active Cu-CF 2​ CO 2​ Et intermediate. You must pre-activate your copper using the iodine/acetone wash detailed in Phase A. The visual transition to a bright red color is your validation that the reactive Cu(0) surface is exposed.

Q: During the saponification of the ethyl ester, my yield of the final acid was low, and I isolated a significant amount of a neutral, volatile byproduct. What happened? A: You experienced premature decarboxylation. Pyridyl difluoroacetic acids are inherently unstable at elevated temperatures and readily decarboxylate to form 2,6-dichloro-4-(difluoromethyl)pyridine[3]. You must maintain the internal temperature at strictly 0 °C to 5 °C during both the NaOH addition and the subsequent HCl acidification to prevent thermal degradation of the newly formed free acid.

Q: I am struggling with intractable emulsions during the aqueous workup of the cross-coupling step. How can I improve phase separation? A: The high loading of copper (2.1 equivalents) results in a high concentration of mixed Cu(I)/Cu(II) salts, which coordinate with the basic pyridine nitrogen and form stable emulsions at the aqueous-organic interface. Replacing a standard brine wash with a 10% w/v aqueous solution of EDTA strongly chelates the copper ions, pulling them into the aqueous phase and instantly breaking the emulsion.

Sources

Technical Support Center: Managing Acidic Byproducts and Side Reactions in 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid .

This highly functionalized building block is invaluable in medicinal chemistry, but it presents two distinct challenges:

  • Extreme Acidity: The α,α-difluoro group drastically lowers the pKa of the carboxylic acid (pKa ~ 1.0–1.5), making it comparable to trifluoroacetic acid (TFA)[1].

  • Radical Lability: The electron-deficient 2,6-dichloropyridine ring combined with the difluoroacetate moiety makes this molecule highly susceptible to decarboxylation under oxidative or photoredox conditions[2].

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to ensure your amidation, esterification, and cross-coupling workflows succeed.

Section 1: Amidation and Esterification Troubleshooting (FAQ)

Q1: Why am I observing degradation of acid-sensitive protecting groups (e.g., Boc, THP) or poor yields during HATU-mediated amidation with this substrate? Causality: The extreme acidity of the difluoroacetic acid moiety means that when it is mixed with an amine and a coupling reagent like HATU in the presence of a standard base (like DIPEA), transient local acidity can cleave sensitive groups before the base fully neutralizes the system. Furthermore, HATU generates HOAt (1-hydroxy-7-azabenzotriazole) as a byproduct, which is also acidic and can complicate the reaction matrix. Solution: Pre-form the carboxylate salt by adding a slight excess of a non-nucleophilic base (e.g., 2,6-lutidine or N-methylmorpholine) to the acid before introducing the amine and HATU. Alternatively, consider using a borate ester reagent like B(OCH2CF3)3 for direct amidation, which avoids highly acidic or reactive intermediates entirely[3].

Q2: I am using oxalyl chloride to generate the acid chloride for downstream coupling, but I'm getting low conversion and pyridine ring degradation. How do I manage the HCl byproduct? Causality: The reaction of 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetic acid with oxalyl chloride generates stoichiometric HCl and CO/CO2. Although the 2,6-dichloropyridine nitrogen is poorly basic, the highly electron-deficient nature of the generated α,α-difluoroacyl chloride makes it susceptible to degradation or ketene-like side reactions if HCl accumulates in the closed system. Solution: Sparge the reaction with an inert gas (N2 or Ar) continuously to drive off HCl gas. Use a mild, heterogeneous HCl scavenger such as solid-supported carbonate (e.g., K2CO3) or poly(4-vinylpyridine) during the reaction to neutralize the acid without hydrolyzing the newly formed acid chloride.

Section 2: Decarboxylative Cross-Coupling Challenges (FAQ)

Q3: During transition-metal catalyzed or photoredox decarboxylative cross-coupling, my major product is the protonated byproduct (2,6-dichloro-4-(difluoromethyl)pyridine) instead of the desired cross-coupled product. How can I suppress this? Causality: The difluoroacetic acid undergoes single-electron transfer (SET) oxidation, releasing CO2 and generating a highly reactive aryl(difluoro)methyl radical[2]. If the rate of radical trapping by the coupling partner (e.g., an aryl halide or alkene) is slower than hydrogen atom transfer (HAT), the radical abstracts a hydrogen atom from the solvent or amine base, yielding the hydrodifluoromethylated dead-end product[4]. Solution: Switch to non-hydrogen atom donating solvents (e.g., fluorobenzene, acetonitrile, or trifluorotoluene). Ensure the coupling partner is in excess. If using a photoredox system, optimize the photocatalyst to ensure rapid oxidation of the intermediate metal species, facilitating faster reductive elimination over background HAT[5]. Iron(III)-catalyzed systems with persulfate oxidants have also shown excellent suppression of this byproduct in specific couplings[6].

Section 3: Quantitative Data Summary

The following table summarizes the byproduct profiles and recommended mitigation strategies for various activation methods of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid.

Activation MethodPrimary Acidic ByproductRelative Byproduct pKaRecommended Scavenger / Buffer StrategyRisk of Unintended Decarboxylation
HATU / DIPEA HOAt~3.22,6-Lutidine (Pre-mixed)Low
Oxalyl Chloride HCl-7.0Poly(4-vinylpyridine) / N2 SpargingLow-Medium
Photoredox (Ir/Ni) CO2, HF (trace)N/AInorganic Carbonates (e.g., Cs2CO3)High (Intended Pathway)
Borate Ester B(OCH2CF3)3 Boric Acid derivatives~9.0None required (Simple filtration)Low

Section 4: Experimental Workflows & Protocols

Protocol 1: Buffered HATU-Mediated Amidation

This protocol is designed to prevent transient acidic spikes that degrade sensitive functional groups.

  • Preparation: Dissolve 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M.

  • Pre-Neutralization: Add 2,6-lutidine (2.5 equiv) dropwise. Stir for 10 minutes at room temperature to pre-form the carboxylate salt.

    • Validation Checkpoint: Spot the reaction mixture on wet pH paper. It must read between pH 7–8. If it is acidic, the difluoroacetic acid is not fully neutralized, risking protecting group cleavage.

  • Amine Addition: Add the amine coupling partner (1.1 equiv) to the buffered solution.

  • Activation: Cool the mixture to 0 °C using an ice bath and add HATU (1.2 equiv) portion-wise to control the exotherm and limit HOAt-induced side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO3 to fully neutralize the HOAt byproduct. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Photoredox Decarboxylative Radical Coupling

This protocol minimizes the hydrodifluoromethylated dead-end byproduct by eliminating H-atom donors.

  • Setup: In a flame-dried vial, combine 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid (1.5 equiv), the aryl bromide coupling partner (1.0 equiv), Ir(ppy)3 photocatalyst (2 mol%), and NiCl2·dtbbpy (5 mol%).

  • Base Addition: Add Cs2CO3 (2.0 equiv) as an insoluble base to deprotonate the acid and scavenge any trace HF generated during the catalytic cycle.

  • Solvent Selection: Add anhydrous, degassed fluorobenzene/acetonitrile (1:1 v/v, 0.1 M).

    • Causality Note: Do NOT use THF, DMF, or ethereal solvents, as their weak α-C-H bonds will rapidly donate hydrogen atoms to the difluoromethyl radical.

  • Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) and backfill with Argon.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature with vigorous stirring.

    • Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The presence of the M-43 peak (loss of CO2 + H) indicates successful SET but poor cross-coupling. If this peak dominates, immediately sparge with more Argon and verify the absolute absence of protic impurities in your solvent.

  • Isolation: After 16 hours, filter the crude mixture through a short pad of Celite to remove inorganic salts and metal catalysts, then concentrate for column chromatography.

Section 5: Mechanistic Pathways

G A 2-(2,6-Dichloropyridin-4-yl) -2,2-difluoroacetic Acid C Carboxylate Salt A->C + Base B Base (e.g., Lutidine) B->C I Neutralized Salt B->I E OAt-Active Ester C->E + HATU D HATU D->E G Desired Amide E->G + Amine H HOAt (Acidic Byproduct) E->H Byproduct Release F Amine F->G H->I Scavenged by Base

HATU Amidation Pathway & Acidic Byproduct Scavenging.

G A Difluoroacetic Acid Substrate B SET Oxidation (Photocatalyst/Metal) A->B -e⁻, -CO₂ C Aryl(difluoro)methyl Radical Intermediate B->C E Desired Cross-Coupled Product C->E Rapid Trapping G Hydrodifluoromethyl Byproduct (Dead End) C->G Slow Trapping / HAT D Cross-Coupling Partner (e.g., Aryl Halide/Alkene) D->E F H-Atom Donors (Solvent/Amines) F->G

Decarboxylative Radical Coupling & H-Abstraction Divergence.

Section 6: References

  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. National Institutes of Health (PMC).1

  • Metal-Free, Oxidative Decarboxylation of Aryldifluoroacetic Acid with the Formation of the ArS–CF2 Bond. Thieme Connect. 2

  • Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Osaka University. 4

  • Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. ACS Publications. 5

  • Fe(III)-Catalyzed Decarboxylative C3-Difluoroarylmethylation of Coumarins with α,α-Difluoroarylacetic Acids. ACS Publications. 6

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. 3

Sources

Validation & Comparative

Comparative Analysis of Difluoroacetic Acid vs. Acetic Acid Pyridine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, the substitution of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The transition from an acetic acid pyridine derivative (e.g., 2-pyridylacetic acid) to a difluoroacetic acid pyridine derivative (e.g., 2,2-difluoro-2-(pyridin-2-yl)acetic acid) represents a critical structural evolution. By replacing the methylene (-CH₂-) protons with a gem-difluoro (-CF₂-) group, researchers can manipulate the molecule's acidity, lipophilicity, metabolic stability, and chemical reactivity[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for laboratory evaluation.

Physicochemical Profiling: Electronic Effects and Lipophilicity

The introduction of the highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect (-I). This fundamental electronic shift alters the ionization state of both the carboxylic acid and the pyridine nitrogen, dictating how the molecule behaves at physiological pH (7.4).

  • Acidity (pKa): Difluoroacetic acid is significantly more acidic (pKa ~1.33) than acetic acid (pKa ~4.76)[2]. In pyridine derivatives, this inductive pull not only stabilizes the carboxylate anion (lowering the carboxylic pKa) but also depletes electron density from the pyridine ring, significantly lowering the basicity of the pyridine nitrogen.

  • Lipophilicity (LogP): While the -CF₂- group is inherently more lipophilic than a -CH₂- group, the overall distribution coefficient (LogD) at physiological pH is heavily influenced by the increased ionization of the difluoro-acid. The -CF₂- group also serves as a robust bioisostere, acting as a "lipophilic hydrogen bond donor" without the metabolic liabilities of standard hydrogen bond donors[1].

Table 1: Comparative Physicochemical Profile
PropertyAcetic Acid Pyridine DerivativeDifluoroacetic Acid Pyridine DerivativeCausality / Mechanistic Impact
Carboxylic Acid pKa ~4.2 - 4.8~1.0 - 1.5Strong -I effect of -CF₂- highly stabilizes the carboxylate anion.
Pyridine Nitrogen pKa ~5.4~2.5 - 3.0Inductive withdrawal depletes electron density on the pyridine nitrogen, reducing basicity.
Spontaneous Decarboxylation High (Half-life in hours)Extremely Low-CF₂- removes the thermodynamic driving force for zwitterion-mediated decarboxylation.
Metabolic Stability (α-Carbon) Poor (CYP450 hotspot)ExcellentReplacement of labile C-H bonds with robust C-F bonds blocks oxidative degradation.

Reactivity and the Decarboxylation Paradigm

One of the most notorious challenges in synthesizing and handling pyridylacetic acids (particularly the 2- and 4-isomers) is their propensity for spontaneous thermal decarboxylation[3]. This occurs because the molecule easily forms a zwitterion, and the resulting carbanion generated upon the loss of CO₂ is highly stabilized by the electron-deficient pyridine ring.

Conversely, difluoroacetic acid pyridine derivatives exhibit remarkable thermal stability. The strong electron-withdrawing nature of the -CF₂- group drastically raises the activation energy barrier for spontaneous decarboxylation. However, this stability can be selectively bypassed using photoredox catalysis, allowing the difluoro-derivative to act as a highly controlled difluoromethylating reagent in late-stage functionalization[4].

Decarboxylation A Pyridylacetic Acid (Zwitterion) B Transition State (-CO2) A->B Spontaneous Thermal C Methylpyridine Product B->C Fast D Difluoro-Pyridylacetic Acid E Stable at Room Temp D->E High Thermal Barrier F Difluoromethyl Radical D->F Photoredox Catalysis

Fig 1: Divergent decarboxylation pathways of acetic vs difluoroacetic pyridine derivatives.

Metabolic Stability and Pharmacokinetics

In drug development, the α-protons adjacent to a carbonyl or aromatic ring are classic metabolic hotspots. Cytochrome P450 (CYP450) enzymes readily oxidize the -CH₂- group of pyridylacetic acids, leading to hydroxylation, rapid clearance, and potential toxicity.

Fluorination effectively blocks this metabolic liability. The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the α-carbon highly resistant to CYP450-mediated oxidation. This results in a prolonged half-life and a superior pharmacokinetic profile[1].

Metabolism HLM Incubation with Human Liver Microsomes CH2 Pyridylacetic Acid (-CH2-) HLM->CH2 CF2 Difluoro Derivative (-CF2-) HLM->CF2 CYP CYP450 α-Oxidation CH2->CYP Stable Blocked Oxidation CF2->Stable Clearance Rapid Clearance CYP->Clearance Prolonged Prolonged Half-Life Stable->Prolonged

Fig 2: Metabolic stability workflow comparing α-carbon oxidation susceptibility.

Experimental Methodologies

To objectively validate the comparative claims above, the following self-validating protocols are designed to ensure rigorous, reproducible data collection.

Protocol 1: NMR-Monitored Thermal Decarboxylation Kinetics

Objective: Quantify the thermal stability difference between the non-fluorinated and fluorinated derivatives[3]. Causality & Self-Validation: Using a sealed NMR tube prevents the escape of CO₂. The inclusion of an internal standard ensures absolute integration. The system is self-validating: the molar loss of the starting material must perfectly match the molar gain of the methylpyridine product. Any deviation from a 100% mass balance immediately flags alternative degradation pathways.

  • Prepare a 0.1 M solution of the chosen pyridine derivative in DMSO-d6.

  • Add 0.05 M of 1,3,5-trimethoxybenzene as an internal quantitative standard.

  • Transfer 0.6 mL of the solution to a standard 5 mm NMR tube and seal it hermetically.

  • Heat the NMR tube in the spectrometer probe thermostated at 50°C.

  • Acquire ¹H and ¹⁹F NMR spectra every 15 minutes for 12 hours.

  • Plot the integral of the α-CH₂ protons (or α-CF₂ fluorine signal) against time to determine the first-order decay constant (k) and half-life (t₁/₂).

Protocol 2: Photoredox-Catalyzed Decarboxylative Difluoromethylation

Objective: Exploit the thermal stability of the difluoro-derivative to generate controlled difluoromethyl radicals[4]. Causality & Self-Validation: Degassing is critical because molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst, halting the single-electron transfer (SET) required for decarboxylation. LC-MS monitoring validates that decarboxylation only occurs under photonic excitation, proving its thermal stability.

  • In an oven-dried 8 mL vial, combine 2,2-difluoro-2-(pyridin-2-yl)acetic acid (1.5 equiv), an aryl bromide electrophile (1.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%) as the photocatalyst.

  • Add 4 mL of anhydrous acetonitrile and Cs₂CO₃ (2.0 equiv).

  • Degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours, utilizing a cooling fan to maintain ambient temperature.

  • Quench the reaction with water, extract with ethyl acetate, and analyze the organic layer via LC-MS to confirm the presence of the difluoromethylated product.

Protocol 3: In Vitro Microsomal Stability Assay

Objective: Compare the metabolic half-life of both scaffolds against CYP450 enzymes[1]. Causality & Self-Validation: CYP450 enzymes are monooxygenases that strictly require electron donation to activate molecular oxygen. A control sample lacking NADPH validates that any observed degradation is strictly CYP-mediated (oxidation) and not due to non-specific esterases or thermal breakdown in the buffer.

  • Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM). Prepare a parallel negative control without NADPH.

  • Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

References

  • Difluoroacetic acid - Physico-chemical Properties. ChemBK. 2

  • Decarboxylation of 4-Pyridylacetic Acid Hydrochloride in Dimethyl Sulphoxide. RSC Publishing.3

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). 1

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. 4

Sources

A Tale of Two Acids: A Comparative Guide to the Biological Activity of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a molecule. This guide provides a comparative analysis of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid and its non-fluorinated counterpart, 2-(2,6-Dichloropyridin-4-yl)acetic acid. While direct biological data for the difluorinated compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and data from analogous systems to provide a predictive comparison of their potential biological activities.

The 2,6-dichloropyridine scaffold is a recognized privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1] The introduction of a gem-difluoro group at the alpha-position of the acetic acid moiety is a deliberate modification intended to modulate key physicochemical and, consequently, biological properties.

The Impact of α,α-Difluorination: A Physicochemical Perspective

The introduction of two fluorine atoms at the carbon adjacent to the carboxylic acid is expected to significantly influence the molecule's electronic and steric properties. This, in turn, can have a profound effect on its biological activity.

Table 1: Predicted Physicochemical Properties

Property2-(2,6-Dichloropyridin-4-yl)acetic acid2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acidRationale for Predicted Change
Acidity (pKa) ~2.5 - 3.5 (Estimated)[2]Lower (More Acidic)The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thereby increasing acidity.[3]
Lipophilicity (LogP) Compound SpecificLikely IncreasedWhile fluorination can sometimes decrease lipophilicity, gem-difluorination of acyclic systems often leads to an increase in LogP.[4][5] This can impact membrane permeability and interaction with hydrophobic pockets of target proteins.
Conformational Effects Flexible side chainRestricted RotationThe bulky fluorine atoms can restrict the rotation around the C-C bond, influencing the molecule's preferred conformation and its ability to bind to a target.
Metabolic Stability Susceptible to α-oxidationIncreased StabilityThe C-F bond is significantly stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation, potentially leading to a longer biological half-life.[6][7]

Predicted Biological Activity: A Comparative Analysis

While experimental data on 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is scarce, we can infer its potential biological profile based on the known activities of related compounds and the established effects of fluorination.

The non-fluorinated analog, 2-(2,6-Dichloropyridin-4-yl)acetic acid, is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[8][9] There is a lack of published studies detailing its direct biological effects.[8] However, the 2,6-disubstituted pyridine scaffold is a common feature in kinase inhibitors, suggesting that derivatives of this compound could be explored for such activity.[1]

The introduction of the gem-difluoro group in 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is anticipated to modulate its biological activity in several ways:

  • Enhanced Target Engagement: The increased acidity of the carboxylic acid could lead to stronger ionic interactions with basic residues in a target's active site.

  • Altered Selectivity: Changes in lipophilicity and conformation can alter the compound's binding affinity for its primary target and its cross-reactivity with other proteins, potentially leading to a more selective profile.[1]

  • Improved Pharmacokinetics: Increased metabolic stability can lead to a longer duration of action and improved bioavailability.[6][7]

It is plausible that both compounds could be investigated as inhibitors of various kinases, a class of enzymes frequently targeted in cancer therapy. The 2,6-disubstituted pyridine moiety is known to interact with the hinge region of many kinases.

G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Pyridine-based Inhibitor (e.g., 2-(2,6-Dichloropyridin-4-yl) -2,2-difluoroacetic acid) Inhibitor->Kinase Inhibition

Caption: A generalized kinase signaling pathway illustrating the point of intervention for a pyridine-based kinase inhibitor.

Experimental Methodologies for Comparative Evaluation

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

A crucial first step is to assess the inhibitory activity of both compounds against a panel of relevant kinases.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Compound Preparation: Prepare stock solutions of 2-(2,6-Dichloropyridin-4-yl)acetic acid and 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the recombinant kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_0 Workflow for Kinase Inhibition Assay start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds start->prepare_reagents dispense_reagents Dispense Reagents into 96-well Plate prepare_reagents->dispense_reagents add_compounds Add Serial Dilutions of Test Compounds dispense_reagents->add_compounds incubate Incubate at Room Temperature add_compounds->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Assays

To assess the compounds' effects in a biological context, cellular assays are essential. These can measure downstream effects of kinase inhibition, such as cell proliferation or apoptosis.

Experimental Protocol: Cell Proliferation Assay (Example)

  • Cell Culture: Plate cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Add a reagent such as MTT or resazurin to assess cell viability.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Synthetic Considerations

The non-fluorinated analog, 2-(2,6-Dichloropyridin-4-yl)acetic acid, serves as a versatile building block in organic synthesis.[8] Its carboxylic acid moiety can be readily converted to amides, and the dichloropyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[9] The synthesis of the difluorinated analog would likely involve specialized fluorinating reagents.[10][11]

Conclusion

The strategic incorporation of a gem-difluoro group at the α-position of 2-(2,6-Dichloropyridin-4-yl)acetic acid is predicted to significantly enhance its potential as a biologically active molecule compared to its non-fluorinated analog. The expected increases in acidity, lipophilicity, and metabolic stability could translate to improved target engagement, altered selectivity, and a more favorable pharmacokinetic profile. While the non-fluorinated compound serves as a valuable synthetic intermediate, its difluorinated counterpart holds greater promise as a lead compound in drug discovery, particularly in the realm of kinase inhibitors. Rigorous experimental evaluation is warranted to confirm these predicted advantages and to fully elucidate the biological activity of this intriguing fluorinated molecule.

References

  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Melnykov, K. P., et al. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

  • Li, N., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science. [Link]

  • Li, N., et al. (2024). General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science (RSC Publishing). [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

  • Zhang, Q., et al. (2013). Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Carbohydrate Research. [Link]

  • Ponomarenko, V. A., et al. (2017). Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters. [Link]

  • Węsierska, M., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]

  • Zhang, Q., et al. (2013). Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. Semantic Scholar. [Link]

  • NextSDS. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid. NextSDS. [Link]

  • CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • NextSDS. 2-(2,6-difluoropyridin-4-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • NextSDS. 2-(2,6-dichloropyridin-4-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • PubChem. 2-Amino-4,6-dichloropyridine. PubChem. [Link]

  • Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry. [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • National Science Foundation. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. National Science Foundation Public Access Repository. [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

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Safety Operating Guide

Comprehensive Guide to Proper Disposal Procedures for 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized halogenated compounds requires more than just following a checklist—it requires a deep understanding of the chemical mechanics at play. 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is a specialized research chemical featuring a pyridine ring, two chlorine atoms, and a difluoroacetic acid moiety. Because of its complex halogenated structure, improper disposal poses severe environmental and safety risks, including the potential release of highly toxic and corrosive gases.

This guide provides an authoritative, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The presence of the carboxylic acid group makes the compound inherently corrosive. More critically, the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds dictate its end-of-life management. Halogenated organic acids cannot be neutralized and poured down the drain; they are resistant to standard biological degradation and must be treated as 1[1].

Quantitative Data & Hazard Profile
Property/AttributeValue/DescriptionOperational Implication
Chemical Class Halogenated Organic AcidMust be segregated from non-halogenated waste to prevent toxic gas release and reduce disposal costs[2].
Key Functional Groups Carboxylic Acid (-COOH), Pyridine, Halogens (-Cl, -F)Corrosive to skin/metals; requires acid-compatible PPE and storage (HDPE preferred)[3].
Combustion Byproducts HF, HCl, NOx, CO, CO2Incineration must occur in a facility equipped with a flue gas caustic scrubber[4].
EPA Waste Classification Halogenated Organic Compound (HOC)Subject to strict Land Disposal Restrictions (LDR); cannot be disposed of in standard landfills[5].

Primary Disposal Methodology: High-Temperature Incineration

The only scientifically sound and legally compliant method for disposing of 2-(2,6-Dichloropyridin-4-yl)-2,2-difluoroacetic acid is high-temperature rotary kiln incineration[1].

The Mechanistic Causality: The C-F bond is exceptionally strong (~485 kJ/mol). Standard disposal methods fail to break this bond, leading to the formation of persistent fluorinated environmental pollutants. Rotary kiln incinerators operating at temperatures exceeding 1000°C provide the thermal activation energy required to completely cleave both the C-F and C-Cl bonds[1].

However, combusting this compound generates Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx)[3]. Therefore, the incinerator must be equipped with an 4 (typically utilizing NaOH or Ca(OH)₂). The scrubber neutralizes the highly corrosive HF and HCl gases into harmless salts (NaF and NaCl) before the exhaust is released, ensuring environmental integrity[4].

DisposalWorkflow A Lab Generation (Fume Hood) B Segregation (Halogenated Waste) A->B Transfer C Satellite Accumulation (HDPE Container) B->C Store D Licensed Transport (EPA/RCRA) C->D Dispatch E Rotary Kiln Incinerator (>1000°C) D->E Combust F Caustic Scrubber (Neutralize HF/HCl) E->F Flue Gas

Figure 1: End-to-end disposal workflow for halogenated organic acids from lab to incineration.

Step-by-Step Waste Segregation & Collection Protocol

To ensure the compound safely reaches the incineration facility, rigorous laboratory collection protocols must be enforced.

Methodology: Routine Laboratory Waste Collection

  • Preparation & PPE : Don chemical-resistant gloves (e.g., Nitrile or Neoprene), safety goggles, and a lab coat. Handle all materials inside a 3[3].

  • Container Selection : Select a High-Density Polyethylene (HDPE) container. Causality: While glass is typically suitable for organic acids, the presence of multiple fluorine atoms introduces a theoretical risk of glass etching if HF is generated under extreme reactive conditions. HDPE provides universal compatibility and impact resistance[6].

  • Segregation : Label the container strictly as "Hazardous Waste: Halogenated Organic Acid." Do NOT mix with non-halogenated solvents, strong bases, or oxidizing agents[7]. Mixing halogenated and non-halogenated waste exponentially 2 and introduces unpredictable reactivity risks[2].

  • Transfer : Carefully transfer the waste (liquid solutions or contaminated solid consumables) into the container. Leave at least 20% headspace to prevent over-pressurization from potential off-gassing.

  • Storage : Seal the container tightly and transfer it to a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources[8].

Emergency Spill Management & Neutralization

In the event of an accidental spill, immediate containment is required to prevent exposure to corrosive fumes and 9[9].

Methodology: Emergency Spill Cleanup

  • Evacuation & Assessment : Evacuate personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust to capture any volatilized acid[8].

  • Containment : Surround the spill with an inert, acid-compatible absorbent material (e.g., dry sand or specialized chemical absorbent pads). Do NOT use combustible materials like sawdust, which can react violently with strong acids[10].

  • Neutralization : Cautiously apply a weak base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), to the spill working from the outside in. Causality: Using a weak base prevents a violent exothermic reaction that could aerosolize the fluorinated acid, which would occur if a strong base (like NaOH) were used[10].

  • Collection : Once effervescence (bubbling) ceases, indicating complete neutralization, sweep the mixture using non-sparking tools into a heavy-duty plastic waste bag or HDPE bucket[8].

  • Final Decontamination : Wash the spill surface with copious amounts of water and a mild detergent. Dispose of all cleanup materials, including contaminated PPE, as 7[7].

References

  • U.S. Environmental Protection Agency (EPA) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at:[Link]

Sources

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